Fmoc-D-Asp-ODmb
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123304 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-63-3 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Asp-ODmb: A Technical Guide to its Application in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Asp-ODmb, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-(2,4-dimethoxybenzyl) ester, is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structural features address two critical challenges in the development of peptide-based therapeutics: metabolic instability and the formation of impurities during synthesis. The incorporation of a D-enantiomer of aspartic acid enhances resistance to proteolytic degradation, thereby increasing the in vivo half-life of the resulting peptide. The 2,4-dimethoxybenzyl (ODmb) protecting group on the side-chain carboxyl function plays a crucial role in minimizing the formation of aspartimide, a common and problematic side reaction in Fmoc-based SPPS. This guide provides an in-depth overview of the applications of this compound, details on the underlying chemical principles, and protocols for its use in the laboratory.
Introduction: The Role of Modified Amino Acids in Peptide Drug Discovery
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their application is often limited by their susceptibility to enzymatic degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids.[1] Since proteases are chiral enzymes that primarily recognize L-amino acids, peptides containing D-amino acids exhibit enhanced stability.[1][2]
D-aspartic acid, in particular, has been noted for its role in biological systems, including neurotransmission.[3] Its incorporation into peptide drugs can therefore not only enhance stability but also potentially modulate biological activity.
The Challenge of Aspartimide Formation in Fmoc SPPS
Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is the most common method for producing synthetic peptides.[4] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed at each cycle using a base, typically piperidine.
A significant side reaction that can occur during Fmoc-SPPS is the formation of aspartimide, especially when an aspartic acid residue is followed by a small amino acid like glycine.[5] The basic conditions used for Fmoc deprotection can trigger the deprotonation of the backbone amide nitrogen of the residue following the aspartic acid. This deprotonated nitrogen can then act as a nucleophile, attacking the side-chain carbonyl of the aspartic acid to form a five-membered succinimide ring, known as an aspartimide.[6]
This aspartimide intermediate is unstable and can lead to several undesired byproducts, including the formation of β-aspartyl peptides and racemization of the aspartic acid residue.[7] These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.[5]
This compound: A Solution to Aspartimide Formation
This compound is designed to mitigate aspartimide formation through the use of a sterically bulky side-chain protecting group, the 2,4-dimethoxybenzyl (ODmb) ester.[8] The bulky ODmb group physically hinders the approach of the backbone amide nitrogen to the side-chain carbonyl, thereby reducing the rate of the intramolecular cyclization that leads to aspartimide formation.[8]
The use of the ODmb protecting group is part of a broader strategy to employ bulky ester groups to prevent this side reaction. The effectiveness of this approach has been demonstrated in comparative studies.
Data Presentation
The following table summarizes data from a study comparing the extent of aspartimide formation with different side-chain protecting groups for aspartic acid in a model peptide sequence (VKDXYI). The data illustrates the principle of using sterically hindered protecting groups to suppress this side reaction.
| Side-Chain Protecting Group | Following Residue (X) | Aspartimide Formation per Cycle (%) | D-Aspartate Formation (%) |
| tert-Butyl (tBu) | Asn | 1.65 | 9.1 |
| tert-Butyl (tBu) | Arg | 1.24 | 25.1 |
| 3-methyl-3-pentyl (Mpe) | Asn | 0.49 | 4.2 |
| 3-methyl-3-pentyl (Mpe) | Arg | 0.40 | 11.0 |
| 5-n-butyl-5-nonyl (Bno) | Asn | 0.06 | 0.9 |
| 5-n-butyl-5-nonyl (Bno) | Arg | 0.06 | 1.4 |
Data adapted from a study on scorpion toxin II peptides. While this study did not include ODmb, it demonstrates the efficacy of bulky side-chain protecting groups in reducing aspartimide formation and subsequent racemization.[5]
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Kaiser test reagents
Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry the resin.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the ODmb and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis.
Conclusion
This compound is a valuable building block for the synthesis of peptide-based drug candidates. Its D-configuration provides inherent resistance to enzymatic degradation, while the bulky ODmb side-chain protecting group effectively minimizes the formation of aspartimide-related impurities during Fmoc-SPPS. The use of this and similar reagents allows for the production of higher purity, more stable peptides, which is a critical requirement for their development as therapeutic agents. The protocols and principles outlined in this guide provide a framework for the successful application of this compound in research and drug development settings.
References
- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 2. Bot Detection [iris-biotech.de]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Fmoc-D-Asp-ODmb for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, experimental applications, and procedural considerations for Fmoc-D-Asp-ODmb (N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-(2,4-dimethoxybenzyl) ester). This specialized amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the design and development of novel peptide-based therapeutics.
Core Chemical Properties
This compound is a protected form of the D-enantiomer of aspartic acid, designed for controlled incorporation into peptide chains. The key protecting groups are the base-labile Fmoc group on the α-amino group and the acid-labile 2,4-dimethoxybenzyl (ODmb) group on the α-carboxyl group.
| Property | Value | Source |
| CAS Number | 200335-63-3 | [1] |
| Molecular Formula | C₂₈H₂₇NO₈ | [2] |
| Molecular Weight | 505.52 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) | |
| Storage | Store at < -15°C in a tightly sealed container. | [2] |
Application in Peptide Synthesis
This compound serves as a critical component in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences. The strategic use of the D-enantiomer can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates.
Experimental Protocols
1. Coupling Protocol using HBTU/DIPEA
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide chain.[3][4][5]
Materials:
-
This compound
-
Solid-phase synthesis resin with a free amino group (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 2-3 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.
-
After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
2. Cleavage of the ODmb Protecting Group and from Resin
The final step in SPPS is the cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. The ODmb group is labile to strong acids like Trifluoroacetic acid (TFA).[6]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the purified peptide under vacuum.
Key Considerations in Synthesis
Aspartimide Formation: A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[7][8] While the use of bulky side-chain protecting groups can mitigate this issue, studies on the related Dmab group suggest a high propensity for aspartimide formation.[7][9] Careful monitoring of coupling and deprotection steps is crucial when using ODmb-protected aspartic acid. The use of milder bases for Fmoc deprotection or the addition of additives like HOBt during coupling may help to suppress this side reaction.
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of this compound in peptide synthesis.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. General Amino Acid Coupling Procedure [bio-protocol.org]
- 4. chempep.com [chempep.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]
Fmoc-D-Asp-ODmb: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Fmoc-D-Asp-ODmb, a critical building block in modern peptide synthesis. This document details its chemical structure, function, and application, with a focus on quantitative data, experimental protocols, and visual representations of key chemical processes.
Core Concepts: Structure and Function
This compound, with the chemical formula C₂₈H₂₇NO₈, is a D-aspartic acid derivative meticulously designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). Its structure features two key protecting groups that enable the controlled and sequential addition of this amino acid into a growing peptide chain.
The α-amino group is protected by the base-labile Fmoc group. This protecting group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality is a cornerstone of Fmoc-based SPPS.
The β-carboxyl group of the aspartic acid side chain is protected by a 2,4-dimethoxybenzyl (ODmb) ester. The ODmb group is labile to mildly acidic conditions, such as dilute trifluoroacetic acid (TFA). This strategic choice of a moderately acid-labile group is crucial for minimizing a common and problematic side reaction in peptide synthesis: aspartimide formation . The steric hindrance provided by the ODmb group shields the β-carboxyl group, reducing the propensity for the peptide backbone to undergo intramolecular cyclization, which leads to the formation of a succinimide ring and can result in racemization and the formation of β-aspartyl peptides.
The incorporation of a D-amino acid, in this case, D-aspartic acid, is a common strategy to enhance the proteolytic stability of the resulting peptide, making it more suitable for therapeutic applications.
Quantitative Data
While a specific certificate of analysis for this compound was not publicly available, the following table summarizes the physicochemical properties of the closely related L-isomer, Fmoc-L-Asp(ODmab)-OH, and other similar Fmoc-D-Asp derivatives to provide an estimation of the expected properties.
| Property | Value (Fmoc-L-Asp(ODmab)-OH)[1][2] | Value (Fmoc-D-Asp(OtBu)-OH)[3][4] |
| Molecular Formula | C₃₉H₄₂N₂O₈ | C₂₃H₂₅NO₆ |
| Molecular Weight | 666.76 g/mol | 411.45 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | ≥ 96.0% | ≥ 99.0% |
| Purity (TLC) | ≥ 98% | ≥ 98% |
| Enantiomeric Purity | ≥ 99.5% | Not specified |
| Melting Point | Not specified | 146-151 °C |
| Solubility | Soluble in DMSO (200 mg/mL)[5] | Soluble in DMSO (100 mg/mL) |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[5] | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Fmoc-D-Asp(ODmb)-OH
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Acetic anhydride (for capping)
-
Pyridine or DIPEA (for capping)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-D-Asp(ODmb)-OH. For a 0.1 mmol scale synthesis, use 3-5 equivalents of Fmoc-D-Asp(ODmb)-OH.
-
Dissolve the Fmoc-D-Asp(ODmb)-OH and a near-equivalent amount of the coupling reagent (e.g., HBTU) in DMF.
-
Add 2 equivalents of a base (e.g., DIPEA) to the solution and allow it to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-20 minutes. Then, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. For the ODmb group, a mild acidic cocktail is sufficient. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The cleavage time is typically 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Visualizing the Process
To better illustrate the key processes involved in the use of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
The Strategic Use of Fmoc-D-Asp-ODmb in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and development. D-amino acids, in particular, offer a pathway to creating peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of Fmoc-D-Asp-ODmb, a protected D-aspartic acid derivative, for use in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and the critical considerations for its successful implementation, with a focus on mitigating the notorious challenge of aspartimide formation.
Chemical Properties and Core Concepts
This compound, systematically named (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-oxo-4-[(2,4-dimethoxyphenyl)methoxy]butanoic acid, is a building block designed for Fmoc-based solid-phase peptide synthesis. The key features of this molecule are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: An amine protecting group that is stable under acidic and neutral conditions but readily cleaved by a secondary amine, typically piperidine.
-
D-Aspartic Acid: The D-enantiomer of aspartic acid, which can confer resistance to proteolysis in the final peptide.
-
ODmb (2,4-dimethoxybenzyl ester): A side-chain protecting group for the β-carboxyl group of aspartic acid.
The Challenge of Aspartimide Formation
A significant hurdle in the synthesis of peptides containing aspartic acid is the formation of a succinimide ring side product known as aspartimide. This base-catalyzed intramolecular cyclization is particularly problematic during the repeated piperidine treatments required for Fmoc deprotection in SPPS. Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide (formed upon ring-opening of the succinimide), and racemization at the α-carbon of the aspartic acid residue. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly sequences being notoriously susceptible.
The ODmab protecting group, being an unhindered p-substituted benzyl-type ester, is known to be susceptible to this base-catalyzed side reaction. Therefore, its use requires careful consideration of the synthetic strategy.
Quantitative Data and Comparative Analysis
While specific quantitative data for the direct comparison of this compound with other protecting groups in preventing aspartimide formation is not extensively documented in readily available literature, a comparative analysis of commonly used protecting groups for aspartic acid can provide valuable context. The choice of the β-carboxyl protecting group significantly influences the extent of aspartimide formation.
| Protecting Group | Structure | Relative Rate of Aspartimide Formation | Key Features |
| ODmb | 2,4-dimethoxybenzyl ester | Prone to formation | Used for on-resin side-chain modification, e.g., in glycopeptide synthesis. Cleavable with 2% hydrazine in DMF. |
| OtBu | tert-butyl ester | Moderate | Standard and widely used due to its stability and TFA-lability. |
| OMpe | 3-methyl-3-pentyl ester | Low | Offers increased steric hindrance compared to OtBu, reducing aspartimide formation. |
| OBno | 5-nonyl ester | Very Low | Provides significant steric bulk, effectively minimizing aspartimide formation even in challenging sequences. |
Note: The relative rates are based on qualitative and semi-quantitative studies reported in the literature. Direct quantitative comparison under identical conditions is often sequence-dependent.
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. Automated synthesizers can be programmed with similar steps.
Materials
-
Fmoc-D-Asp(ODmb)-OH
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base for coupling (e.g., DIPEA, NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
2% Hydrazine in DMF (for ODmb cleavage)
-
Ether (for peptide precipitation)
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Coupling of Fmoc-D-Asp(ODmb)-OH
-
Dissolve Fmoc-D-Asp(ODmb)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test). If the coupling is incomplete, the step can be repeated.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
Chain Elongation
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Selective Cleavage of the ODmb Group (for side-chain modification)
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 30-60 minutes.
-
Monitor the cleavage, which can often be followed spectrophotometrically.
-
Wash the resin thoroughly with DMF.
-
Proceed with the desired side-chain modification (e.g., glycosylation).
Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin. The choice of scavengers depends on the peptide sequence.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold ether to the filtrate.
-
Centrifuge and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Key Processes and Pathways
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for SPPS using this compound
An In-depth Technical Guide to the Core Principles of Fmoc-D-Asp-ODmb Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Fmoc-D-Asp-ODmb chemistry, a critical component in modern solid-phase peptide synthesis (SPPS). This guide will delve into the chemistry of the Fmoc and ODmb protecting groups, the rationale for their use in preventing common side reactions, and detailed protocols for its application.
Core Concepts: The Orthogonal Protection Strategy
The utility of this compound in peptide synthesis lies in its dual protection framework, which is designed to control the reactivity of the D-aspartic acid residue during peptide chain elongation.[1] This strategy is a prime example of "orthogonal protection," where multiple protecting groups in a single molecule can be removed under distinct conditions without affecting the others.[2][3]
-
The Fmoc Group (9-fluorenylmethoxycarbonyl): This base-labile protecting group shields the α-amino group of the aspartic acid.[1][4] Its removal is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] The cleavage proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1]
-
The ODmb Group (2,4-dimethoxybenzyl): This mildly acid-labile group protects the β-carboxyl group of the aspartic acid side chain.[1] The key feature of the ODmb ester is its lability under very dilute acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This mild acid sensitivity provides orthogonality with the base-labile Fmoc group and also with more robust acid-labile protecting groups like tert-butyl (tBu), which require much higher concentrations of TFA for cleavage.[1]
The incorporation of a D-amino acid, such as D-aspartic acid, is a common strategy to enhance the stability of peptides against proteolytic degradation.[1]
The Primary Challenge: Aspartimide Formation
A significant and often irreversible side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide.[6][7] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection and is particularly problematic when the aspartic acid is followed by a sterically unhindered amino acid like glycine. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemization at the α-carbon of the aspartic acid residue, which are often difficult to separate from the target peptide.
The bulky 2,4-dimethoxybenzyl (ODmb) group on the side chain of this compound provides steric hindrance that significantly reduces the propensity for this intramolecular cyclization, thereby minimizing aspartimide formation and preserving the integrity of the final peptide product.[1]
Quantitative Data: Efficacy of Different Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a profound impact on the level of aspartimide formation. The following tables summarize comparative data on the effectiveness of various protecting groups.
| Protecting Group | Peptide Sequence | Fmoc Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| OtBu | VKDG YI | 20% Piperidine/DMF (200 min) | High (not specified) | |
| OMpe | VKDG YI | 20% Piperidine/DMF (200 min) | Moderate (not specified) | |
| OBno | VKDG YI | 20% Piperidine/DMF (200 min) | 0.1 | |
| OtBu | VKDN YI | 20% Piperidine/DMF (200 min) | Significant (not specified) | |
| OBno | VKDN YI | 20% Piperidine/DMF (200 min) | Almost Undetectable | |
| OtBu | VKDR YI | 20% Piperidine/DMF (200 min) | Significant (not specified) | |
| OBno | VKDR YI | 20% Piperidine/DMF (200 min) | Almost Undetectable |
| Protecting Group | Peptide Sequence | Fmoc Deprotection Conditions | Total Aspartimide-Related Impurities (%) | Reference |
| Asp(OtBu) | VKDGYI | 30% Piperidine/DMF | High (not specified) | |
| Asp(OEpe) | VKDGYI | 30% Piperidine/DMF | Lower than OtBu | |
| Asp(OBno) | VKDGYI | 30% Piperidine/DMF | Lowest |
Experimental Protocols
Synthesis of Fmoc-L-Asp(ODmb)-OH
Materials:
-
H-Asp-OH (Aspartic Acid)
-
2,4-dimethoxybenzyl alcohol
-
Activating agents for esterification (e.g., DCC/DMAP or other suitable coupling agents)
-
Solvents (e.g., Dichloromethane, Ethyl Acetate)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Base (e.g., Sodium Bicarbonate)
-
Aqueous acid (e.g., dilute HCl) for workup
Procedure:
-
Esterification: The β-carboxyl group of aspartic acid is selectively esterified with 2,4-dimethoxybenzyl alcohol. This typically involves the activation of the carboxylic acid and reaction in a suitable organic solvent. Purification is performed by extraction and/or chromatography.
-
Fmoc Protection: The resulting Asp-ODmb is dissolved in a suitable solvent system (e.g., aqueous acetone or dioxane). Fmoc-OSu is added, and the pH is maintained in the basic range with a suitable base (e.g., sodium bicarbonate) to facilitate the reaction with the free α-amino group.
-
Workup and Purification: The reaction mixture is worked up by acidification and extraction with an organic solvent. The final product, Fmoc-Asp(ODmb)-OH, is purified by crystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating an this compound residue into a peptide chain on a solid support.
Materials:
-
This compound
-
Resin (e.g., Rink Amide, Wang) pre-loaded with the first amino acid
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Scavengers (e.g., TIS - triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
This compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours) with agitation.
-
The resin is then washed thoroughly with DMF.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including ODmb) are removed by treatment with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water). The cleavage is typically performed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution with cold diethyl ether, collected by centrifugation, and washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Orthogonal Deprotection of Fmoc and ODmb.
References
- 1. glpbio.com [glpbio.com]
- 2. Fmoc-Asp(ODmab)-OH synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of Fmoc-D-Asp-ODmb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for Fmoc-D-Asp-ODmb, a derivative of the amino acid D-aspartic acid. This compound is notable for the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a 2,4-dimethoxybenzyl (Dmb) ester on the side-chain carboxyl group. These features make it a valuable building block in peptide synthesis and other areas of chemical biology.
Quantitative Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₂₇NO₈ | [1][2] |
| Molecular Weight | 505.52 g/mol | [1][2] |
| CAS Number | 200335-63-3 | [1][2] |
Structural Representation
To illustrate the connectivity of the constituent chemical groups, a logical diagram of the this compound structure is provided below. This visualization clarifies the arrangement of the core D-aspartic acid residue and its associated protecting groups.
Figure 1. Logical diagram of this compound structure.
Experimental Protocols
While this document focuses on the core physicochemical properties, the utilization of this compound in research, particularly in solid-phase peptide synthesis (SPPS), follows well-established protocols. A generalized experimental workflow is outlined below.
General Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Figure 2. Generalized workflow for SPPS using an Fmoc-protected amino acid.
References
The ODmb Group: A Shield Against Aspartimide Formation in Aspartic Acid Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving high yields and purity of the target peptide. For aspartic acid (Asp), a trifunctional amino acid, the protection of its β-carboxyl group is a critical step that presents a significant challenge: the formation of aspartimide. This undesirable side reaction can lead to a cascade of byproducts, complicating purification and compromising the integrity of the final peptide. The O-2,4-dimethylbenzyl (ODmb) protecting group has emerged as a valuable tool in mitigating this persistent issue. This technical guide provides a comprehensive overview of the role of the ODmb protecting group in aspartic acid chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during solid-phase peptide synthesis (SPPS), particularly in the context of the widely used Fmoc/tBu strategy.[1][2][3] The amide nitrogen of the peptide backbone attacks the protected β-carboxyl group of the aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to racemization and subsequent nucleophilic attack by piperidine (used for Fmoc deprotection) or other nucleophiles present, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidides.[3][4] The Asp-Gly and Asp-Asn sequences are particularly prone to this side reaction due to the conformational flexibility and lack of steric hindrance around the glycine and asparagine residues.[1][4]
The ODmb Protecting Group: A Steric and Electronic Solution
The O-2,4-dimethylbenzyl (ODmb) group is a benzyl-type protecting group used for the side-chain carboxyl group of aspartic acid. Its efficacy in suppressing aspartimide formation stems from a combination of steric hindrance and electronic effects.
Structure of Asp(ODmb)
Caption: Structure of Fmoc-protected aspartic acid with the ODmb side-chain protecting group.
The two methyl groups on the benzyl ring of the ODmb group provide significant steric bulk around the ester linkage of the protected β-carboxyl group. This steric hindrance physically obstructs the approach of the backbone amide nitrogen, thereby disfavoring the intramolecular cyclization required for aspartimide formation.[5][6] Furthermore, the electron-donating nature of the methyl groups on the aromatic ring can subtly influence the reactivity of the ester carbonyl, potentially making it less susceptible to nucleophilic attack.
Quantitative Comparison of Protecting Groups
The choice of protecting group for the aspartic acid side chain has a profound impact on the extent of aspartimide formation. While the tert-butyl (tBu) group is widely used, its smaller size offers less protection in problematic sequences. The following table summarizes a comparison of different protecting groups in the synthesis of a model peptide prone to aspartimide formation.
| Protecting Group | Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| OtBu | VKDGYI | 20% Piperidine/DMF (prolonged) | 27 | [1] |
| ODmab * | LGPDA | Various Fmoc deprotection | High tendency | [7] |
| OBno | VKDGYI | 20% Piperidine/DMF (200 min) | ~10 (for Asp-Gly) | |
| OEpe | VKDGYI | 20% Piperidine/DMF | Lower than OtBu | [4] |
Note: ODmab (O-[4-[N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]benzyl]) is a related but more complex protecting group. While specific quantitative data for ODmb is scarce in comparative studies, the performance of other bulky benzyl-type and alkyl protecting groups demonstrates the principle that increased steric hindrance significantly reduces aspartimide formation.
Experimental Protocols
Synthesis of Fmoc-Asp(ODmb)-OH
General Esterification Workflow
Caption: A generalized workflow for the synthesis of Fmoc-Asp(ODmb)-OH.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(ODmb)-OH
The incorporation of Fmoc-Asp(ODmb)-OH into a peptide sequence via SPPS follows standard protocols for Fmoc chemistry.
SPPS Cycle for Incorporating Asp(ODmb)
Caption: A standard solid-phase peptide synthesis cycle for the incorporation of an Asp(ODmb) residue.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Pre-activate a solution of Fmoc-Asp(ODmb)-OH (3-5 equivalents) with a suitable coupling agent such as HBTU (3-5 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage of the ODmb Protecting Group and Peptide from the Resin
The ODmb group is labile to strong acids and is typically cleaved simultaneously with the peptide from the resin using a trifluoroacetic acid (TFA)-based cleavage cocktail.
Cleavage and Deprotection Workflow
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Issuu [issuu.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Fmoc Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). It delves into the core principles of Fmoc chemistry, from the chemical properties of these building blocks to detailed experimental protocols for their use in creating synthetic peptides. This document is intended to serve as a practical resource for researchers and professionals involved in peptide chemistry and drug development.
Introduction to Fmoc Chemistry in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides.[1] The strategy relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] A key element of this process is the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids.[2]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han in 1970, has become the leading choice for the temporary protection of the α-amino group of amino acids in SPPS.[2] This popularity stems from the mild, base-labile nature of the Fmoc group, which offers significant advantages over the older tert-butoxycarbonyl (Boc) strategy that requires repetitive treatment with strong acid.[3][4]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The Fmoc group is removed under gentle basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This is in contrast to the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to the degradation of sensitive peptide sequences.[3]
-
Orthogonality: Fmoc chemistry is orthogonal to the acid-labile protecting groups commonly used for the side chains of trifunctional amino acids (e.g., tBu, Trt, Boc).[6] This means the α-amino protecting group can be selectively removed without affecting the side-chain protection, which is only cleaved at the final step of the synthesis.[6]
-
Real-Time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 300 nm.[6] This property allows for the real-time monitoring of the deprotection step, ensuring the reaction goes to completion.[7]
-
Suitability for Automation: The mild reaction conditions and the ability to monitor the reactions have made Fmoc chemistry highly amenable to automated peptide synthesis, enabling the efficient production of long and complex peptides.[2]
Properties of Fmoc-Protected Amino Acids
The successful application of Fmoc-amino acids in SPPS is dependent on their physicochemical properties, primarily their solubility and stability.
Solubility
Fmoc-protected amino acids generally exhibit good solubility in the polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[7] Good solubility is crucial to ensure that the amino acid is fully available for the coupling reaction, preventing incomplete reactions and the formation of deletion sequences.[7] However, the solubility can vary significantly depending on the specific amino acid side chain. While most Fmoc-amino acids are highly soluble in these solvents, some, particularly those with bulky or hydrophobic side chains, may exhibit lower solubility.
Table 1: Solubility of Common Fmoc-Amino Acids in SPPS Solvents
| Fmoc-Amino Acid | Common SPPS Solvents (DMF, NMP) | Notes |
| Fmoc-Gly-OH, Fmoc-Ala-OH | High | Generally very soluble. |
| Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH | High | Good solubility. |
| Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH | Moderate to High | Aromatic side chains can influence solubility. |
| Fmoc-Pro-OH | High | Readily soluble. |
| Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH | High | The tert-butyl protecting group aids solubility. |
| Fmoc-Tyr(tBu)-OH | High | The tert-butyl protecting group aids solubility. |
| Fmoc-Cys(Trt)-OH | Moderate | The bulky trityl group can reduce solubility. |
| Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH | Moderate | The bulky trityl group can reduce solubility. |
| Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH | High | The tert-butyl ester protecting group aids solubility. |
| Fmoc-Lys(Boc)-OH | High | The Boc protecting group aids solubility. |
| Fmoc-Arg(Pbf)-OH | Moderate to Low | Can be one of the less soluble Fmoc-amino acids. |
| Fmoc-His(Trt)-OH | Moderate to Low | Can exhibit poor solubility, sometimes requiring co-solvents or heating. |
Note: This table provides a general overview. Actual solubility can be influenced by the purity of the amino acid derivative, the specific batch, and the presence of any additives.
Stability
Fmoc-amino acids are generally stable solids that can be stored for extended periods under appropriate conditions, typically refrigerated and protected from moisture.[8] The Fmoc group is stable to acidic conditions, which is a key aspect of its orthogonality with acid-labile side-chain protecting groups.[9] However, it is sensitive to bases. While stable to tertiary amines like diisopropylethylamine (DIPEA) for the duration of a coupling reaction, prolonged exposure can lead to premature deprotection.[9] The group is readily cleaved by secondary amines like piperidine.[9]
The Core of Fmoc-SPPS: The Synthesis Cycle
The synthesis of a peptide using Fmoc chemistry involves a repeated cycle of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid.
Caption: The iterative cycle of Fmoc-SPPS.
Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system.[10] This leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free N-terminal amine of the peptide.[10] The dibenzofulvene is then scavenged by piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.[10]
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Table 2: Deprotection Kinetics of Selected Fmoc-Amino Acids
| Fmoc-Amino Acid | Deprotection Reagent | Time for >95% Deprotection | Notes |
| Fmoc-Leu-OH | 20% Piperidine in DMF | ~5-7 minutes | Generally rapid deprotection. |
| Fmoc-Arg(Pbf)-OH | 20% Piperidine in DMF | >10 minutes | Steric hindrance from the Pbf group can slow deprotection. |
Data based on findings from a study on deprotection kinetics.[2] Actual times can vary based on peptide sequence and resin.
Amino Acid Coupling
Following deprotection and washing, the next Fmoc-protected amino acid is introduced and coupled to the free N-terminus of the growing peptide chain. This involves the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of an amide bond. A variety of coupling reagents are available, each with its own mechanism and advantages.
Common Coupling Reagents:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization.
-
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that form active esters in situ.
The choice of coupling reagent and conditions can significantly impact the efficiency of the coupling reaction and the level of racemization, particularly for sterically hindered amino acids or at the C-terminal residue of a peptide fragment.
Table 3: Potential for Racemization of Fmoc-Amino Acids During Coupling
| Amino Acid | Coupling Conditions | Potential for Racemization | Notes |
| Most Amino Acids | Standard (e.g., DIC/HOBt) | Low (<0.5% per cycle) | Urethane protection of the Fmoc group generally suppresses racemization. |
| Cys, His | High temperature or prolonged activation | Higher | These amino acids are more susceptible to racemization. |
| During fragment coupling | Various | High | The C-terminal amino acid of a peptide fragment is highly prone to racemization. |
This table provides a general indication. The actual degree of racemization is highly dependent on the specific coupling reagents, base, solvent, temperature, and reaction time.
Experimental Protocols
The following protocols provide a general framework for manual and automated Fmoc-SPPS. It is important to note that these may require optimization based on the specific peptide sequence and scale of the synthesis.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is for a standard 0.1 mmol scale synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-amino acids
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HCTU (0.5 M in DMF)
-
Base: Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Solvents: DMF, dichloromethane (DCM), isopropanol (IPA)
-
Washing solution: DMF
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Place the resin (e.g., 0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.
-
Initial Fmoc Deprotection (if necessary): If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step.
-
Drain the DMF.
-
Add the deprotection solution (5 mL) and agitate for 3 minutes.
-
Drain and repeat with fresh deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and IPA (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) in DMF.
-
Add the coupling reagent (e.g., HCTU, 0.38 mmol, 3.8 eq) and the base (e.g., DIPEA, 0.8 mmol, 8 eq).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL) and IPA (3 x 10 mL).
-
-
Monitoring the Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with the capping solution to prevent the formation of deletion sequences.
-
Fmoc Deprotection:
-
Add the deprotection solution (5 mL) and agitate for 3 minutes.
-
Drain and repeat with fresh deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and IPA (3 x 10 mL).
-
-
Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 7).
-
Final Washing: Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL), then dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Automated Solid-Phase Peptide Synthesis
Automated peptide synthesizers perform the repetitive steps of the SPPS cycle automatically. The specific protocols are instrument-dependent, but the general principles remain the same.
General Workflow for Automated Synthesis:
Caption: General workflow for automated solid-phase peptide synthesis.
Key Parameters for Automated Synthesis:
-
Reagent Delivery: Automated systems precisely deliver the required volumes of reagents.
-
Reaction Temperature: Some synthesizers allow for heating to improve coupling efficiency for difficult sequences.
-
Washing Steps: The number and volume of washes are programmed to ensure complete removal of excess reagents.
-
Monitoring: Many instruments have integrated UV monitoring to track Fmoc deprotection.
Conclusion
Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of their properties, the principles of Fmoc-SPPS, and the optimization of experimental protocols are essential for achieving high-purity peptides in good yield. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-D-Asp-ODmb: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Asp-ODmb, a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document details its chemical identifiers, physical properties, and its application in peptide synthesis, with a particular focus on addressing the challenge of aspartimide formation.
Compound Identification and Properties
This compound, chemically known as (3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, is a derivative of D-aspartic acid. The N-α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by an acid-labile 2,4-dimethoxybenzyl (ODmb) ester.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 200335-63-3[1][2][3] |
| Molecular Formula | C₂₈H₂₇NO₈[1] |
| Molecular Weight | 505.52 g/mol [1] |
| Synonyms | Fmoc-D-aspartic acid 1-(2,4-dimethoxybenzyl) ester[2] |
| MDL Number | MFCD00798644[2] |
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| Appearance | White to off-white powder | Based on similar Fmoc-amino acid derivatives. |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4] | Common solvents for peptide synthesis. |
| Storage | Store at -20°C[5] | To ensure stability and prevent degradation. |
Role in Peptide Synthesis and Management of Aspartimide Formation
This compound is utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can be critical for the development of therapeutic peptides with enhanced stability against enzymatic degradation and improved pharmacological profiles.
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic imide side product. This side reaction can lead to the formation of β-aspartyl peptides and racemization, complicating purification and reducing the yield of the target peptide. The choice of the side-chain protecting group for aspartic acid is a key strategy to mitigate this issue. While the tert-butyl (tBu) group is common, alternative protecting groups like ODmb are employed to modulate stability and cleavage characteristics.
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin. The ODmb group is expected to be cleaved under these acidic conditions.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Key Process Visualizations
General Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Aspartimide Formation Mechanism
This diagram illustrates the mechanism of aspartimide formation, a critical side reaction in the synthesis of aspartic acid-containing peptides.
Caption: Mechanism of base-catalyzed aspartimide formation.
Safety and Handling
Fmoc-protected amino acids, including this compound, should be handled in a laboratory setting by trained professionals. While not classified as hazardous substances, standard laboratory safety precautions should be observed.[6] This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the incorporation of D-aspartic acid into synthetic peptides. A thorough understanding of its properties and the potential for side reactions, particularly aspartimide formation, is essential for its successful application. By employing appropriate synthetic strategies and purification techniques, researchers can leverage this building block to develop novel peptides for a wide range of applications in research and drug development.
References
Solubility Profile of Fmoc-D-Asp-ODmb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-D-Asp-ODmb (Nα-9-fluorenylmethoxycarbonyl-D-aspartic acid-γ-(2,4-dimethoxybenzyl) ester), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for efficient peptide coupling, purification, and overall success in drug discovery and development workflows. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents data for structurally similar analogs and provides a comprehensive experimental protocol for determining its solubility in common laboratory solvents.
Solubility Data of Fmoc-Aspartic Acid Derivatives
The following table summarizes the available quantitative solubility data for close structural analogs of this compound. This information serves as a valuable starting point for solvent selection and experimental design. The 2,4-dimethoxybenzyl (Dmb) group is a modification of the dimethoxybenzyl (Dmb) group, and the tert-butyl (tBu) ester provides a similar hydrophobic character.
| Compound Name | Solvent | Solubility | Notes |
| Fmoc-Asp(ODMAB)-OH | DMSO | 200 mg/mL (299.96 mM) | Ultrasonic assistance may be required.[1] |
| Fmoc-D-Asp(OtBu)-OH | DMSO | 100 mg/mL (243.04 mM) | Ultrasonic assistance may be required.[2][3][4] |
Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as the specific protecting groups, the presence of salts, and the temperature and pH of the solvent system.
General Solubility Considerations for Fmoc-Amino Acids
Fmoc-protected amino acids, particularly those with bulky and hydrophobic side-chain protecting groups like ODmb, generally exhibit poor solubility in aqueous solutions.[5] Their solubility is significantly better in polar aprotic organic solvents. Common solvents used for dissolving Fmoc-amino acids during solid-phase peptide synthesis include:
-
N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis known for its excellent solvating properties for a broad range of amino acid derivatives.[6]
-
Dimethyl Sulfoxide (DMSO): Another powerful polar aprotic solvent capable of dissolving many poorly soluble organic compounds.[7][8]
-
N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, with similar solvating characteristics.[9]
-
Dichloromethane (DCM): A less polar organic solvent that can be effective for certain Fmoc-amino acids.
Experimental Protocol: Determination of Solubility via Turbidity Assay
The following protocol outlines a systematic approach to determine the solubility of this compound in a range of solvents using a turbidity-based method. This method is efficient in terms of sample consumption and provides a reliable estimation of solubility.[10]
Materials:
-
This compound
-
Selection of common laboratory solvents (e.g., DMF, DMSO, NMP, DCM, Methanol, Water)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 2 mg) into a pre-weighed microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL) to the microcentrifuge tube.
-
Initial Dissolution Attempt: Vigorously vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visual Inspection: Observe the solution against a contrasting background. If the solution is clear and free of visible particles, the compound is soluble at that concentration.
-
Incremental Solvent Addition (if necessary): If the solution remains cloudy or contains solid particles, add another precise aliquot of the solvent (e.g., 50 µL).
-
Enhanced Dissolution Techniques: After each solvent addition, vortex the sample. If undissolved solid remains, sonicate the tube in a water bath for 5-10 minutes.[11]
-
Repeat and Record: Continue the incremental addition of the solvent, followed by vortexing and sonication, until the solution becomes clear. Record the total volume of solvent required to achieve complete dissolution.
-
Calculation of Solubility: Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = Initial mass of this compound (mg) / Total volume of solvent (mL)
-
Testing in Different Solvents: Repeat steps 1-8 for each of the selected common laboratory solvents.
Logical Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of a protected amino acid like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
Stability of Fmoc-D-Asp-ODmb Under a Spectrum of Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 9-fluorenylmethoxycarbonyl-D-aspartic acid α-(2,4-dimethoxybenzyl) ester (Fmoc-D-Asp-ODmb). Understanding the stability of this protected amino acid is critical for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics where purity and stability are paramount. This document details the orthogonal deprotection strategies, potential degradation pathways, and experimental protocols for stability assessment.
Core Concepts: Orthogonal Stability and Key Degradation Pathways
This compound is designed with two primary protecting groups: the base-labile Fmoc group on the α-amine and the acid-labile ODmb (2,4-dimethoxybenzyl) ester on the β-carboxyl group. This orthogonality is the cornerstone of its utility in Fmoc-based SPPS, allowing for selective deprotection of either group without affecting the other.
-
Fmoc Group Stability and Cleavage: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF). The cleavage proceeds via a β-elimination mechanism.
-
ODmb Group Stability and Cleavage: The ODmb group is stable to the basic conditions used for Fmoc removal. However, it is labile to mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for selective deprotection of the side chain.
The primary stability concern for aspartic acid derivatives in peptide synthesis is the formation of aspartimide , a cyclic imide intermediate. This side reaction is particularly prevalent under the basic conditions required for Fmoc deprotection and can lead to the formation of undesired β-aspartyl peptides and racemization. The dimethoxybenzyl (Dmb) group on the side chain of this compound is known to suppress, but not always eliminate, this side reaction.
Quantitative Data on Stability and Aspartimide Formation
While specific kinetic data for the degradation of this compound across a wide range of pH and temperatures is not extensively available in the public domain, comparative studies on similar Fmoc-Asp derivatives provide valuable insights into the factors influencing stability, particularly concerning aspartimide formation.
Table 1: Influence of Base on Aspartimide Formation for Fmoc-Aspartyl Peptides
| Fmoc-Deprotection Reagent | Relative Rate of Aspartimide Formation | pKa of Base | Notes |
| 30% Piperidine in DMF | High | 11.2 | Standard but aggressive condition leading to significant aspartimide formation, especially in sensitive sequences (e.g., Asp-Gly).[1] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Moderate | - | The addition of a weak acid can reduce the extent of aspartimide formation.[1] |
| 50% Morpholine in DMF | Low | 8.4 | A weaker base that significantly reduces aspartimide formation, but may result in incomplete Fmoc deprotection in some cases.[1] |
| 1% DBU in DMF | Very High | 13.5 | A strong, non-nucleophilic base that can lead to rapid deprotection but also increased risk of side reactions like aspartimide formation. |
Table 2: Effect of Sterically Bulky Side-Chain Protecting Groups on Aspartimide Formation
| Aspartic Acid Derivative | Relative Amount of Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | High |
| Fmoc-Asp(OMpe)-OH | Moderate |
| Fmoc-Asp(OBno)-OH | Low |
Data from a comparative study illustrates that increasing the steric bulk of the side-chain ester group can effectively shield the β-carboxyl group and reduce the rate of aspartimide formation.[2]
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound under various stress conditions. These protocols are adapted from general guidelines for forced degradation studies of peptides and protected amino acids.
Protocol for HPLC-Based Stability Assay
This protocol outlines a general method for quantifying the degradation of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C) for specific time points (e.g., 1, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for specific time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at a controlled temperature for specific time points.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for specific time points.
-
-
Sample Preparation for HPLC: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time zero) sample.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Protocol for Forced Degradation Study
This protocol provides a framework for a comprehensive forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
Objective: To identify and characterize the degradation products of this compound under various stress conditions.
Materials:
-
Same as in Protocol 3.1
-
LC-MS system for identification of degradation products
Procedure:
-
Stress Conditions: Expose the this compound solution to a range of more aggressive stress conditions to achieve a target degradation of 10-30%.[3]
-
Acidic: 1 M HCl at room temperature and 60°C.
-
Basic: 1 M NaOH at room temperature.
-
Oxidative: 30% H₂O₂ at room temperature.
-
Thermal: 80°C in solution and as a solid.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
Analyze the stressed samples by HPLC-UV to determine the degradation profile.
-
Inject the samples into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and all significant degradation products.
-
-
Characterization of Degradants:
-
Based on the mass data, propose structures for the degradation products. Common degradation pathways include deprotection of the Fmoc or ODmb groups, aspartimide formation, and hydrolysis of the ester.
-
If necessary, isolate the major degradation products using preparative HPLC for further structural elucidation by techniques such as NMR.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the use and analysis of this compound.
Caption: Orthogonal deprotection of this compound.
Caption: Aspartimide formation pathway from an Asp-containing peptide.
Caption: Workflow for a forced degradation stability study.
Conclusion
The stability of this compound is a critical parameter for its successful application in peptide synthesis. While the orthogonal nature of its protecting groups provides significant advantages, the potential for aspartimide formation under basic conditions necessitates careful control of deprotection parameters. The use of milder bases or acidic additives during Fmoc removal can mitigate this side reaction. For critical applications, conducting forced degradation studies using the protocols outlined in this guide will provide a thorough understanding of the stability profile of this compound and its potential degradation products, ensuring the synthesis of high-quality peptides for research and therapeutic development.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-D-Asp-ODmb in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), with the strategic use of orthogonal protecting groups to facilitate on-resin cyclization. Fmoc-D-Asp-ODmb (Fmoc-D-Aspartic acid α-(2,4-dimethoxybenzyl) ester) is a key building block in this process. The 2,4-dimethoxybenzyl (Dmb) ester protecting the side chain of D-Aspartic acid allows for selective deprotection on the solid support, enabling subsequent intramolecular "head-to-tail" cyclization to form the desired cyclic peptide.[1]
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of cyclic peptides using this compound.
Advantages of Using this compound
-
Orthogonal Protection: The Dmb group is stable to the standard piperidine treatment used for Nα-Fmoc deprotection but can be selectively cleaved under mild acidic or hydrazinolytic conditions, allowing for a specific site of ligation for cyclization.
-
On-Resin Cyclization: Facilitates efficient intramolecular cyclization on the solid support, which can minimize intermolecular side reactions and simplify purification.[1]
-
Reduced Aggregation: The bulky Dmb group can help to disrupt interchain hydrogen bonding during peptide assembly, thus preventing aggregation of the growing peptide chain.[2]
-
Suppression of Aspartimide Formation: The use of Dmb protection on the aspartic acid side chain can help to minimize the formation of aspartimide, a common side reaction in Fmoc-based SPPS.[2]
Experimental Protocols
This section outlines a general protocol for the synthesis of a head-to-tail cyclic peptide using this compound. The specific peptide sequence and scale will necessitate optimization of the described conditions.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The linear peptide is assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using an automated or manual peptide synthesizer. The synthesis follows standard Fmoc/tBu chemistry.
Protocol:
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
This compound Loading: Couple the first amino acid, this compound, to the resin.
-
Chain Elongation: Perform cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma). Allow the reaction to proceed for 1-2 hours. Double coupling may be necessary for sterically hindered amino acids.
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
-
Final Nα-Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described above.
On-Resin Cyclization
This crucial step involves the selective deprotection of the Dmb group and the subsequent intramolecular amide bond formation.
Protocol:
-
Selective Dmb Deprotection:
-
Wash the resin-bound linear peptide with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 15-30 minutes at room temperature. Repeat this step to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove any residual hydrazine.
-
-
Intramolecular Cyclization:
-
Swell the deprotected peptidyl-resin in DMF.
-
Add a solution of a coupling reagent such as DIC/HOBt or PyBOP/DIPEA in DMF. The reaction is typically carried out at a high dilution to favor intramolecular cyclization over intermolecular reactions.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
Cleavage from Resin and Final Deprotection
The final step involves the cleavage of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
Protocol:
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The addition of TIS is recommended to scavenge carbocations generated from the cleavage of the Dmb and other protecting groups.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and HPLC.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a model cyclic peptide using the described protocol. Actual results will vary depending on the peptide sequence and experimental conditions.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide |
| Loading of this compound | ~0.5 mmol/g |
| Coupling Reagents | DIC/Oxyma |
| Dmb Deprotection Reagent | 2% Hydrazine in DMF |
| Cyclization Reagents | DIC/HOBt |
| Crude Peptide Yield | 60-80% |
| Purity of Crude Peptide (by HPLC) | 40-60% |
| Final Yield after Purification | 15-30% |
| Final Purity (by HPLC) | >95% |
Visualizations
Workflow for Cyclic Peptide Synthesis
Caption: Workflow for Cyclic Peptide Synthesis using this compound.
Chemical Structures and Reaction Pathway
Caption: Key Structures and Reaction Pathway for Cyclic Peptide Synthesis.
Conclusion
The use of this compound is a robust and efficient strategy for the synthesis of head-to-tail cyclic peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their own laboratories. Careful optimization of reaction conditions for specific peptide sequences will ensure high yields and purity of the final cyclic peptide products, facilitating their use in research and drug development.
References
Application Notes and Protocols for the Deprotection of Fmoc-D-Asp(ODmb)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the deprotection of the 2,4-dimethoxybenzyl (ODmb) protecting group from the side chain of Fmoc-D-Aspartic acid(ODmb)-OH. This process is a critical step in solid-phase peptide synthesis (SPPS) for the generation of peptides containing D-Aspartic acid residues.
Introduction to the ODmb Protecting Group
The 2,4-dimethoxybenzyl (ODmb) group is an acid-labile protecting group frequently used for the side-chain carboxyl group of aspartic and glutamic acid in Fmoc-based solid-phase peptide synthesis. Its key advantage lies in its orthogonality to the base-labile Fmoc group, allowing for selective deprotection strategies. The ODmb group is significantly more acid-sensitive than the more common tert-butyl (tBu) group, enabling its removal under very mild acidic conditions, which can be crucial for the synthesis of sensitive peptides or for on-resin side-chain manipulations.
Selective Deprotection of the ODmb Group
Selective removal of the ODmb group can be achieved while the peptide is still attached to the resin and other acid-labile protecting groups (like Boc and tBu) remain intact. This is typically accomplished using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Factors Influencing Selective Deprotection:
-
TFA Concentration: A low concentration of TFA is critical for selectivity. Typically, 1-2% TFA in DCM is sufficient for efficient ODmb removal without significant cleavage of more robust protecting groups.
-
Reaction Time: The deprotection is usually rapid, often completing within 30-60 minutes. It is advisable to monitor the reaction progress to avoid unnecessary exposure to acidic conditions.
-
Scavengers: While not always necessary for selective deprotection, the inclusion of a scavenger like triisopropylsilane (TIS) can help to quench the carbocations generated during cleavage, minimizing potential side reactions.
Final Cleavage and Deprotection
The ODmb group is also readily cleaved during the final global deprotection step, where the peptide is cleaved from the resin and all side-chain protecting groups are removed. This is typically performed using a strong TFA "cocktail" containing a mixture of scavengers.
Common Cleavage Cocktails:
A widely used and effective cleavage cocktail for peptides containing acid-sensitive residues is Reagent K or a variation thereof. A standard and effective non-malodorous alternative is a mixture of TFA, water, and triisopropylsilane (TIS).
Table 1: Comparison of Deprotection Conditions for ODmb Group
| Condition | Reagent Composition | Typical Reaction Time | Expected Outcome | Key Considerations |
| Selective Deprotection | 1-2% TFA in DCM | 30 - 60 minutes | >95% removal of ODmb group with minimal loss of tBu or Boc groups. | Monitor reaction to avoid prolonged acid exposure. Use of a scavenger like TIS is recommended. |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | 2 - 4 hours | Complete removal of ODmb, other side-chain protecting groups, and cleavage from resin. | A versatile and widely used cocktail with low odor. |
| Final Cleavage (with sensitive residues) | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | 2 - 4 hours | Complete deprotection and cleavage, with enhanced scavenging for sensitive residues like Trp, Met, Cys. | Highly effective but has a strong odor due to thiol scavengers. |
Side Reaction: Aspartimide Formation
A significant side reaction associated with aspartic acid residues during Fmoc-SPPS is the formation of a cyclic aspartimide intermediate. This can occur under both basic (during Fmoc deprotection) and acidic (during final cleavage) conditions. Aspartimide formation is particularly problematic as it can lead to a mixture of α- and β-aspartyl peptides and racemization. The use of D-Aspartic acid does not prevent this side reaction.
Strategies to Minimize Aspartimide Formation:
-
Use of sterically hindered protecting groups: While ODmb is not specifically designed for this purpose, its cleavage under mild conditions can help reduce acid-catalyzed aspartimide formation during selective deprotection.
-
Optimized coupling and deprotection: Using milder bases for Fmoc deprotection or adding HOBt to the piperidine solution can reduce base-mediated aspartimide formation.[1]
-
Backbone protection: The introduction of a backbone-protecting group on the nitrogen of the following amino acid can effectively prevent aspartimide formation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing Fmoc-D-Asp(ODmb)-OH
This protocol describes the manual solid-phase synthesis of a model tripeptide (Ac-Tyr-D-Asp-Gly-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
Fmoc-Gly-OH
-
Fmoc-D-Asp(ODmb)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-Gly-OH:
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor the coupling using a Kaiser test. If the test is positive, continue agitation or repeat the coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-D-Asp(ODmb)-OH:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-D-Asp(ODmb)-OH using the same procedure as for Fmoc-Gly-OH.
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Tyr(tBu)-OH using the same procedure.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Resin Drying: Dry the resin under vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: Selective On-Resin Deprotection of the ODmb Group
This protocol allows for the deprotection of the D-Asp(ODmb) side chain while the peptide remains on the resin.
Materials:
-
Peptidyl-resin from Protocol 1
-
Deprotection solution: 1% TFA, 2.5% TIS in DCM (v/v/v)
-
DCM
-
DMF
-
10% DIPEA in DMF
Procedure:
-
Swell the dried peptidyl-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add the deprotection solution to the resin and agitate gently for 30 minutes.
-
Repeat the deprotection step with a fresh portion of the deprotection solution for another 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralize the resin by washing with 10% DIPEA in DMF (3 x 2 min).
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
The resin now contains the peptide with a free carboxylic acid on the D-Asp side chain, ready for further on-resin modification.
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin with simultaneous removal of all side-chain protecting groups.
Materials:
-
Dried peptidyl-resin from Protocol 1
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Dissolve the peptide in a water/acetonitrile mixture and lyophilize.
Visualizations
Caption: Workflow for SPPS and deprotection of ODmb-containing peptides.
Caption: Mechanism of acid-catalyzed ODmb deprotection.
References
Application Notes and Protocols for the Selective Cleavage of the 2,6-Dimethoxybenzyl (ODmb) Protecting Group with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethoxybenzyl (ODmb) group is a valuable acid-labile protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis. The two methoxy groups at the ortho positions of the benzyl ring significantly increase the electron density of the aromatic system, rendering the ODmb ether highly susceptible to acid-catalyzed cleavage. This increased lability allows for its selective removal under milder acidic conditions compared to other benzyl-type protecting groups such as the p-methoxybenzyl (PMB) or the unsubstituted benzyl (Bn) group. Trifluoroacetic acid (TFA) is a commonly employed reagent for this deprotection due to its effectiveness and volatility, which simplifies product isolation. These application notes provide detailed protocols for the selective cleavage of the ODmb group using TFA.
Principle of Cleavage
The cleavage of the ODmb ether with TFA proceeds via an acid-catalyzed SN1-type mechanism. The ether oxygen is first protonated by TFA, forming a good leaving group (the alcohol). Subsequent departure of the alcohol is facilitated by the formation of the highly stabilized 2,6-dimethoxybenzyl carbocation. The stability of this carbocation is enhanced by the strong +M (mesomeric) effect of the two ortho-methoxy groups, which delocalize the positive charge. The resulting carbocation is then quenched by nucleophiles present in the reaction mixture, such as the trifluoroacetate anion or, more commonly, a scavenger added to the reaction.
Advantages of the ODmb Protecting Group
-
High Acid Lability: Cleavable under mild acidic conditions, allowing for orthogonality with other protecting groups that require stronger acids for removal.
-
Selective Deprotection: Can be selectively removed in the presence of less acid-sensitive groups like benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and acetyl (Ac) ethers.
-
Stability: Stable to a wide range of non-acidic reagents, including bases, oxidizing agents, and reducing agents.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the selective cleavage of the ODmb group based on data from structurally related dimethoxybenzyl protecting groups and the known high reactivity of the 2,6-isomer.[1] It is important to note that optimal conditions may vary depending on the specific substrate.
| Substrate Type | TFA Concentration in DCM (v/v) | Scavenger (equivalents) | Temperature (°C) | Time | Typical Yield (%) | Citation |
| Primary Alcohol-ODmb | 5-10% | Triethylsilane (2-5) | 0 - RT | 30 min - 2 h | >90 | [1] |
| Secondary Alcohol-ODmb | 10-20% | Triethylsilane (2-5) | 0 - RT | 1 - 4 h | 85-95 | [1] |
| Phenolic ODmb | 5-10% | Anisole (5-10) | 0 - RT | 30 min - 1 h | >90 | [2] |
| N-Dmb Sulfamate | 10% | None specified | RT | 2 h | Quantitative | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Cleavage of an ODmb Ether from a Primary or Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
ODmb-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ODmb-protected substrate in anhydrous dichloromethane (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the scavenger, triethylsilane (3 equivalents), to the stirred solution.
-
Add trifluoroacetic acid (10% v/v) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Cleavage of an ODmb Ether in the Presence of other Acid-Sensitive Groups
For substrates containing other acid-labile protecting groups, milder conditions are recommended.
Materials and Reagents:
-
Same as Protocol 1
Procedure:
-
Dissolve the ODmb-protected substrate in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C.
-
Add triethylsilane (3 equivalents).
-
Slowly add a pre-cooled solution of 1-5% TFA in dichloromethane.
-
Maintain the reaction at 0 °C and monitor closely by TLC or LC-MS.
-
Once the starting material is consumed, proceed with the workup as described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of TFA-mediated ODmb cleavage.
Caption: Experimental workflow for ODmb deprotection.
References
Application Notes and Protocols for Fmoc-D-Asp(ODmb)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Asp(ODmb)-OH in solid-phase peptide synthesis (SPPS). The inclusion of a 2,4-dimethoxybenzyl (Dmb) protecting group on the side chain of D-aspartic acid is a critical strategy for the prevention of aspartimide formation, a common and problematic side reaction in Fmoc-based peptide synthesis. This document outlines the recommended coupling methods, reagents, and detailed protocols to ensure successful incorporation of this building block into peptide sequences, thereby enhancing peptide purity and overall yield.
Introduction to Aspartimide Formation and the Role of Dmb Protection
During Fmoc-SPPS, the repeated exposure of the peptide-resin to the basic conditions required for Fmoc-group removal (typically piperidine in DMF) can lead to the formation of a succinimide ring at aspartic acid residues. This aspartimide intermediate can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of β-aspartyl peptides and racemization, which are often difficult to separate from the target peptide. The Dmb protecting group on the β-carboxyl group of aspartic acid provides steric hindrance that effectively suppresses this intramolecular cyclization, thus minimizing the formation of these undesirable byproducts.
Coupling Reagents for Fmoc-D-Asp(ODmb)-OH
The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions. For Fmoc-D-Asp(ODmb)-OH, several common activating reagents can be employed. The selection may depend on the specific sequence, the steric hindrance of the coupling partner, and the desired reaction kinetics.
Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Asp(ODmb)-OH
| Coupling Reagent/Method | Activator | Base | Typical Reaction Time | Advantages | Disadvantages |
| Carbodiimide/Additive | DIC (N,N'-Diisopropylcarbodiimide) | - | 1-4 hours | Cost-effective, readily available. | Slower reaction rates compared to onium salts. |
| HOBt (Hydroxybenzotriazole) | Suppresses racemization. | ||||
| Oxyma Pure | Non-explosive alternative to HOBt. | ||||
| Onium Salt (Aminium/Uronium) | HBTU | DIPEA (N,N-Diisopropylethylamine) | 30-60 minutes | Fast and efficient coupling. | Potential for guanidinylation of the N-terminus if used in excess. |
| HATU | DIPEA or Collidine | 20-45 minutes | Highly reactive, suitable for sterically hindered couplings. | More expensive than HBTU. | |
| Onium Salt (Phosphonium) | PyBOP | DIPEA | 30-60 minutes | Byproducts are generally water-soluble, simplifying purification. | Can be less effective for highly hindered couplings compared to HATU. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing a D-Asp(ODmb) residue. These protocols can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Resin Swelling :
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Protocol 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-D-Asp(ODmb)-OH
This protocol describes a typical coupling procedure using HBTU. The molar equivalents are based on the initial loading of the resin.
-
Amino Acid Preparation : In a separate vial, dissolve Fmoc-D-Asp(ODmb)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Activation : Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. The solution will typically change color. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin.
-
Agitation : Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring : Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling reaction should be extended or repeated.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Table 2: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Molar Equivalents | Amount for 0.1 mmol Scale |
| Fmoc-D-Asp(ODmb)-OH | 3 | ~170 mg |
| HBTU | 2.9 | ~110 mg |
| DIPEA | 6 | ~105 µL |
| DMF | - | Sufficient to dissolve reagents and swell resin |
Protocol 4: Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the next desired Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
Protocol 5: Final Cleavage and Dmb Deprotection
-
Resin Washing and Drying : After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation : Gently agitate the mixture at room temperature for 2-3 hours. The Dmb group will be cleaved during this step.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing : Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying : Dry the peptide pellet under vacuum to remove residual ether.
Protocol 6: Peptide Purification and Analysis
-
Dissolution : Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of TFA or formic acid.
-
Purification : Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]
-
Analysis : Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide and by analytical RP-HPLC to assess purity.[2]
Visualization of the Experimental Workflow
The following diagrams illustrate the key stages of the solid-phase peptide synthesis process incorporating Fmoc-D-Asp(ODmb)-OH.
Caption: General workflow for SPPS incorporating Fmoc-D-Asp(ODmb)-OH.
Caption: Schematic of the coupling reaction for Fmoc-D-Asp(ODmb)-OH.
References
On-Resin Side-Chain Cyclization Using Fmoc-D-Asp(ODmb)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts.[1] On-resin cyclization is a key strategy in solid-phase peptide synthesis (SPPS) that offers significant advantages, including the use of pseudo-dilution to favor intramolecular cyclization and minimize intermolecular side reactions.[2] The use of Fmoc-D-Asp(ODmb)-OH provides a valuable tool for the synthesis of side-chain cyclized peptides, where the 2,4-dimethoxybenzyl (Dmb) protecting group on the β-carboxyl group can be selectively cleaved on-resin to allow for lactam bridge formation.[3] The incorporation of a D-amino acid, such as D-Aspartic acid, can further enhance the peptide's resistance to enzymatic degradation.
This document provides detailed application notes and protocols for the on-resin side-chain cyclization of peptides using Fmoc-D-Asp(ODmb)-OH.
Advantages of Using Fmoc-D-Asp(ODmb)-OH for On-Resin Cyclization
The use of Fmoc-D-Asp(ODmb)-OH for on-resin side-chain cyclization presents several advantages:
-
Orthogonality: The ODmb group is labile to mild acidolysis, allowing for its selective removal without cleaving the peptide from many common resins or removing other acid-labile side-chain protecting groups.
-
Reduced Side Reactions: On-resin cyclization minimizes the formation of dimeric and oligomeric byproducts that can be prevalent in solution-phase cyclization.[4]
-
Suppression of Aspartimide Formation: While aspartimide formation is a common side reaction associated with aspartic acid residues in Fmoc-SPPS, the use of bulky side-chain protecting groups and optimized reaction conditions can help to minimize this issue.[5][6][7]
-
Enhanced Stability: The incorporation of a D-amino acid in the peptide backbone can significantly increase resistance to proteolytic degradation.[8]
Experimental Protocols
Materials and Reagents
-
Fmoc-D-Asp(ODmb)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
Bases (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
ODmb deprotection solution (e.g., 1-5% TFA in DCM)
-
Cyclization cocktail (e.g., PyBOP/HOBt/DIPEA in DMF)[4]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, THF, Diethyl ether
-
Analytical and preparative HPLC
-
Mass spectrometer
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to standard protocols for the chosen resin type.
-
Peptide Chain Elongation: Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (x2).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (including Fmoc-D-Asp(ODmb)-OH at the desired position) using a suitable coupling reagent and base. Standard coupling times are typically 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
Protocol 2: On-Resin Side-Chain Cyclization
-
Selective Deprotection of the ODmb Group:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM. The optimal concentration and time should be determined empirically for the specific peptide to ensure selective deprotection without premature cleavage from the resin. A typical starting point is 1% TFA in DCM for 30-60 minutes.
-
Wash the resin thoroughly with DCM to remove residual acid, followed by DMF.
-
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes (x2).
-
Washing: Wash the resin thoroughly with DMF.
-
On-Resin Cyclization (Lactamization):
-
Prepare the cyclization cocktail. A common cocktail consists of PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Other coupling reagents like HATU or DIC/Oxyma can also be used.[4][9][10]
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: After completion of the cyclization, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Purification
-
Resin Drying: Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Data Presentation
Table 1: Factors Influencing On-Resin Cyclization Efficiency.
| Parameter | Effect on Cyclization | Recommendations and Considerations | Reference(s) |
| Peptide Sequence | High | Proline residues can induce turns favorable for cyclization. Alternating D- and L-amino acids can also improve efficiency. | [4] |
| Peptide Length | Moderate | Cyclization is generally more efficient for peptides of 6-12 amino acids. Longer chains may have reduced efficiency. | [4] |
| Resin Loading | High | Lower resin loading can favor intramolecular cyclization by increasing the relative distance between peptide chains. | [11] |
| Coupling Reagent | High | Phosphonium-based reagents (PyBOP, HATU) are generally very efficient. Carbodiimides (DIC) with additives (HOBt, Oxyma) are also effective. | [4][9][10] |
| Solvent | Moderate | DMF is the most common solvent. In some cases, a mixture of DMF and DCM may be beneficial. | |
| Temperature | Moderate | Most cyclizations are performed at room temperature. Microwave irradiation can sometimes accelerate the reaction but may also increase side products. | [11] |
Table 2: Comparison of Coupling Reagents for On-Resin Cyclization.
| Coupling Reagent | Advantages | Disadvantages | Reference(s) |
| PyBOP/HOBt | High efficiency, well-established. | Formation of potentially carcinogenic byproducts. | [4] |
| HATU/HOAt | Very efficient, especially for hindered couplings. | Higher cost. | [9] |
| DIC/Oxyma | Cost-effective, good for minimizing racemization. | Can be slower than phosphonium reagents. | [11] |
| BOP/Carbodiimide | Effective for head-to-tail cyclization. | BOP is toxic. | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for on-resin side-chain cyclization using Fmoc-D-Asp(ODmb)-OH.
Representative Signaling Pathways for Cyclic Peptides
Cyclic peptides can modulate various signaling pathways by acting as agonists or antagonists of receptors such as G-protein coupled receptors (GPCRs) or integrins.[12][13]
GPCR Signaling Pathway
Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.
Integrin Signaling Pathway
Caption: A representative integrin signaling pathway.
Conclusion
The on-resin side-chain cyclization of peptides using Fmoc-D-Asp(ODmb)-OH is a powerful technique for the synthesis of constrained cyclic peptides with potential therapeutic applications. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this methodology in their work. Careful optimization of reaction conditions, particularly the deprotection of the ODmb group and the cyclization step, is crucial for achieving high yields and purity of the desired cyclic peptide. The exploration of such cyclic peptides as modulators of key signaling pathways holds significant promise for the development of novel therapeutics.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-D-Asp-ODmb into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced proteolytic stability, constrained conformations, and novel biological activities. Fmoc-D-Asp-ODmb is a protected D-aspartic acid derivative designed for solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptide.[1] The 3,3-dimethylbutyl (ODmb) ester protecting group on the side chain is a bulky group designed to minimize the common side reaction of aspartimide formation during Fmoc deprotection steps with piperidine.[2][3] D-aspartic acid itself is an endogenous amino acid involved in neurotransmission and hormone regulation, making peptides containing this residue of significant interest for therapeutic applications.[4][5][6]
These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Key Applications of D-Aspartic Acid-Containing Peptides
The inclusion of D-aspartic acid in a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high specificity for L-amino acid substrates.[1] This increased biostability can lead to a longer plasma half-life and improved therapeutic efficacy.
-
Modulation of Biological Activity: The stereochemistry of amino acid residues can be critical for peptide-receptor interactions. The incorporation of a D-amino acid can alter the peptide's conformation, potentially leading to enhanced binding affinity or a change in biological activity.
-
Neuroactive Peptides: D-aspartic acid is known to be involved in neuronal signaling and can act as a neurotransmitter.[6] Peptides containing D-Asp may therefore be designed to target specific neuronal receptors or pathways.
-
Hormone Regulation: D-aspartic acid has been shown to play a role in the synthesis and release of various hormones.[4][6] This makes D-Asp-containing peptides potential candidates for endocrinological applications.
Experimental Protocols
The following protocols are intended as a general guideline. Optimization may be required depending on the specific peptide sequence and solid support used.
Materials and Reagents
-
This compound
-
Fmoc-compatible solid-phase resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HATU, HCTU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution.
-
Agitate for an additional 15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Coupling of this compound
Due to the potential steric hindrance of the D-amino acid and the bulky ODmb group, a potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Peptide Chain Elongation
Repeat the Fmoc deprotection (3.3) and coupling (3.4) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the expected coupling efficiencies of various common coupling reagents. These are representative values, and actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Expected Efficiency for Sterically Hindered Residues | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Collidine | 30-60 min | >99% | Highly efficient, especially for difficult couplings.[7] |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | DIPEA, Collidine | 30-60 min | >99% | A highly effective and commonly used coupling reagent.[7] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | - | 1-2 hours | >98% | A cost-effective option with reduced risk of racemization compared to HOBt. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | 1-2 hours | >98% | A well-established reagent, though phosphonium-based byproducts are generated. |
Visualizations
Signaling Pathway Context: Role of D-Aspartate
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 5. How D-Aspartic Acid Functions in the Body [verywellhealth.com]
- 6. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Asp-ODmb
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][2] Fmoc-D-Asp-ODmb is a commonly used building block where the α-amino group is protected by Fmoc and the β-carboxyl group of D-aspartic acid is protected by a 2,4-dimethoxybenzyl (ODmb) ester.[3][4] The ODmb group is sensitive to mild acidic conditions, offering orthogonality with the base-labile Fmoc group.[3]
A critical step in SPPS is the selective removal of the N-α-Fmoc group to allow for the coupling of the subsequent amino acid. While standard deprotection is achieved with a solution of piperidine in a polar aprotic solvent, this process can be complicated by a significant side reaction, particularly in sequences containing aspartic acid: aspartimide formation.[5][6] This base-catalyzed intramolecular cyclization can lead to racemization and the formation of β- and α-peptides, which are often difficult to separate from the target peptide.[7]
These application notes provide a detailed overview of the conditions for the deprotection of this compound, with a focus on strategies to minimize aspartimide formation. Detailed experimental protocols and comparative data are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Data Presentation
The choice of deprotection conditions can significantly impact the level of aspartimide formation. The following tables summarize quantitative data from studies on various deprotection reagents and aspartate side-chain protecting groups. While direct comparative data for this compound is limited in the literature, the presented data for other aspartic acid derivatives provides a strong basis for selecting appropriate conditions.
Table 1: Comparison of Deprotection Reagents on Aspartimide Formation
| Deprotection Reagent | Concentration | Solvent | Temperature | Aspartimide Formation (%) | Reference(s) |
| Piperidine | 20% | DMF | Room Temp | High | [5] |
| Piperidine | 30% | DMF | Room Temp | > 50% (for Asp-Gly sequence) | [6] |
| Piperidine with 0.1 M HOBt | 20% | DMF | Room Temp | Significantly Reduced | [7] |
| Piperidine with 0.1 M Formic Acid | 30% | DMF | Room Temp | Reduced (sequence dependent) | [6] |
| Morpholine | 50% | DMF | Room Temp | Minimal | [6] |
| Dipropylamine (DPA) | 25% | DMF | 60°C | Significantly Reduced vs. Piperidine | [8] |
| Piperazine | 5% w/v | DMF | Room Temp | Reduced vs. Piperidine | [7] |
Table 2: Influence of Aspartate Side-Chain Protecting Group on Aspartimide Formation
| Aspartate Protecting Group | Deprotection Condition | Aspartimide Formation per Cycle (%) | Reference(s) |
| OtBu | 20% Piperidine/DMF | High | |
| OMpe | 20% Piperidine/DMF | Moderate | |
| OBno | 20% Piperidine/DMF | Very Low (0.1% for Asp-Gly) | |
| ODmb | 20% Piperidine/DMF | Moderate to High (inferred) | [9] |
Note: The propensity for aspartimide formation with the ODmb group is inferred from studies on the related Dmab group, which showed a high tendency for this side reaction.[9] The moderate steric bulk of ODmb may not be as effective in preventing aspartimide formation as newer, bulkier protecting groups like OBno.
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of peptide resins containing this compound.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for sequences that are not highly prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Drain the DMF from the swelled resin. Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine solution to the resin. Agitate the mixture at room temperature for 10-15 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV analysis of the drained solution for the dibenzofulvene adduct.[10]
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation using Piperidine/HOBt
The addition of HOBt buffers the basicity of the piperidine solution, thereby reducing the rate of aspartimide formation.[7]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.
-
Deprotection: Drain the DMF from the swelled resin. Add the piperidine/HOBt solution to the resin. Agitate the mixture at room temperature for 15-20 minutes. A second treatment may be necessary for complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection using a Weaker Base (Dipropylamine)
Using a weaker base like dipropylamine (DPA) is a highly effective method to suppress aspartimide formation, especially at elevated temperatures.[8][11]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Deprotection: Drain the DMF from the swelled resin. Add the 25% DPA solution to the resin. Agitate the mixture at room temperature or at an elevated temperature (e.g., 60°C) for 10-20 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.
Caption: Mechanism of Fmoc deprotection.
Aspartimide Formation Pathway
Aspartimide formation is a base-catalyzed intramolecular side reaction.
Caption: Pathway of aspartimide formation.
Experimental Workflow for Fmoc Deprotection
A generalized workflow for the Fmoc deprotection step in SPPS.
References
- 1. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Asp-ODmb | 155866-25-4 | Benchchem [benchchem.com]
- 4. Fmoc-Asp-ODmb | C28H27NO8 | CID 56845635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. biotage.com [biotage.com]
- 8. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis [gdb.unibe.ch]
- 9. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enhancing Peptide Stability with D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, the stereoisomers (enantiomers) of the naturally occurring L-amino acids. Proteases, being chiral enzymes, are highly specific for L-amino acid peptide bonds. The introduction of D-amino acids into a peptide sequence disrupts the natural stereochemistry, rendering the peptide resistant to proteolytic cleavage and significantly enhancing its stability and bioavailability.[1][2][3][4] This document provides detailed application notes, quantitative data on stability improvements, and experimental protocols for the synthesis and evaluation of D-amino acid-containing peptides.
Advantages of D-Amino Acid Incorporation
Incorporating D-amino acids into peptide sequences offers several advantages for drug development:
-
Increased Proteolytic Resistance: D-amino acid residues are not recognized by most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.[1][2][3]
-
Longer In Vivo Circulation: Enhanced stability translates to a longer circulation time in the body, which can improve therapeutic efficacy and allow for less frequent dosing.[1][3]
-
Improved Bioavailability: By resisting degradation in the gastrointestinal tract and bloodstream, D-amino acid-containing peptides can exhibit improved oral and systemic bioavailability.[3]
-
Potentially Altered Biological Activity: While enhancing stability, the introduction of D-amino acids can also modulate the peptide's binding affinity and biological activity, which requires careful evaluation.[2][5]
Quantitative Data on Stability Enhancement
The following tables summarize quantitative data from various studies demonstrating the enhanced stability of peptides upon D-amino acid incorporation.
Table 1: Stability of D-Amino Acid Modified Peptides Against Proteases
| Peptide Sequence (Modification) | Protease | Incubation Time | Percent Peptide Remaining | Reference |
| L-peptide | Proteinase K | 4 hours | 0% | [1] |
| L-peptide with C-terminal D-amino acid | Proteinase K | 24 hours | 15% | [1] |
| Polybia-CP (L-amino acids) | Trypsin & Chymotrypsin | Not specified | Susceptible to degradation | [6] |
| D-CP (all D-amino acids) | Trypsin & Chymotrypsin | Not specified | Resistant to degradation | [6] |
| D-lys-CP (partial D-lysine substitution) | Trypsin | Not specified | Resistant to degradation | [6] |
| (L)-GLP1 | Proteinase K | <1 hour | 0% | [7] |
| (D)-GLP1 | Proteinase K | 6 hours | 80% | [7] |
Table 2: Half-Life Enhancement of Peptides with D-Amino Acid Substitution
| Peptide | Modification | Half-life | Fold Increase | Reference |
| Vasopressin | Native (L-Arginine) | 10-35 minutes | - | [8] |
| Vasopressin | Single L-Arginine to D-Arginine substitution | 3.7 hours | ~6-22 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing D-Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for synthesizing a peptide containing one or more D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[2][9][10][11]
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]
-
Base: DIPEA (N,N-Diisopropylethylamine)[9]
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[9]
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)[9]
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[9]
-
Cold diethyl ether[9]
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the Rink Amide resin in a solid-phase peptide synthesis (SPPS) vessel. Swell the resin in DMF.[9]
-
Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and MeOH.[9]
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (L- or D-), HBTU, and DIPEA in DMF.
-
Add the solution to the deprotected resin in the SPPS vessel.
-
Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.[9]
-
Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
-
Chain Elongation (Repeating Steps):
-
Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF. Wash the resin.[9]
-
Coupling: Couple the next Fmoc-protected amino acid (L- or D-) using the same procedure as in step 3.
-
Repeat these deprotection and coupling steps for each amino acid in the desired sequence.[9]
-
-
Final Deprotection: After coupling the last amino acid, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups.[2]
-
Incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.[9]
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification and Analysis:
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.[9]
Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating D-amino acids.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides containing D-amino acids against enzymatic degradation by common proteases like trypsin and chymotrypsin, followed by RP-HPLC analysis.[6]
Materials:
-
Peptide stock solutions (L-peptide and D-amino acid-containing peptide) of known concentration (e.g., 10 mM)
-
Proteases: Trypsin, Chymotrypsin (e.g., 0.2 mg/mL in a suitable buffer)[6]
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching solution: Acetonitrile with 1% TFA[6]
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide stock solution with the protease solution in the reaction buffer. A typical final peptide concentration is in the µM to mM range, and the enzyme concentration can be adjusted based on the desired digestion rate.
-
Prepare a control sample for each peptide without the addition of the protease.
-
-
Incubation: Incubate the reaction mixtures at 37°C.[6]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately stop the enzymatic reaction by mixing the aliquot with the quenching solution (e.g., 1 part sample to 2 parts quenching solution). This will precipitate the enzyme.[6]
-
Sample Preparation for HPLC:
-
Incubate the quenched sample on ice for 15 minutes.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated enzyme.[6]
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Elute the peptide using a suitable gradient of acetonitrile in water with 0.1% TFA.[6]
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatograms.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the zero-time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Workflow for the in vitro proteolytic stability assay of peptides.
Protocol 3: Peptide Stability in Human Serum
This protocol outlines a method to evaluate the stability of D-amino acid-containing peptides in a more physiologically relevant matrix, human serum.[13][14]
Materials:
-
Peptide stock solutions
-
Human serum
-
Thermomixer or incubator at 37°C
-
Precipitating agent: Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[14]
-
Neutralizing solution: Sodium hydroxide (e.g., 1 M)[14]
-
RP-HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the serum to achieve the desired final concentration (e.g., 31.5 µmol/L). Mix gently.[14]
-
-
Incubation: Incubate the peptide-serum mixture at 37°C with gentle agitation.[14]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
Protein Precipitation:
-
Sample Clarification:
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[14]
-
-
Supernatant Processing:
-
Carefully collect the supernatant containing the peptide.
-
Neutralize the supernatant with the sodium hydroxide solution.[14]
-
Store the samples at -20°C until analysis.
-
-
Analysis:
-
Analyze the processed samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
The data analysis is similar to that described in Protocol 2.
-
Experimental workflow for assessing peptide stability in human serum.
Conclusion
The strategic incorporation of D-amino acids is a robust and effective method for enhancing the proteolytic stability of therapeutic peptides. The protocols and data presented in these application notes provide a framework for the synthesis, evaluation, and optimization of D-amino acid-containing peptides. By carefully designing and testing these modified peptides, researchers can significantly improve their pharmacokinetic properties, paving the way for the development of more effective and convenient peptide-based therapeutics.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
monitoring Fmoc-D-Asp-ODmb coupling efficiency by HPLC
Application Note & Protocol
Topic: Monitoring Fmoc-D-Asp(ODmb)-OH Coupling Efficiency by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-SPPS-028
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone of peptide and protein chemistry.[1][2][3] The success of SPPS relies on achieving near-quantitative yields at each coupling and deprotection step. Incomplete reactions lead to the accumulation of deletion sequences, complicating purification and reducing overall yield. Monitoring the efficiency of individual coupling steps is therefore critical, particularly when incorporating sterically hindered, conformationally constrained, or unusual amino acids such as D-isomers or those with bulky side-chain protecting groups.
Aspartic acid (Asp) is notoriously prone to aspartimide formation, a base-catalyzed side reaction that can lead to a mixture of unwanted by-products.[4][5] The use of a bulky side-chain protecting group like 2,4-dimethoxybenzyl (ODmb) on the β-carboxyl group is a strategy to mitigate this issue. However, the steric bulk of the Fmoc-D-Asp(ODmb)-OH building block itself can impede coupling efficiency.
This application note provides a detailed protocol for the quantitative monitoring of Fmoc-D-Asp(ODmb)-OH coupling efficiency during SPPS using a simple, cleavage-based RP-HPLC method. This method allows for the direct assessment of the reaction outcome, enabling researchers to optimize coupling conditions (e.g., time, reagents, temperature) to maximize the yield of the desired peptide.
Principle of the Method
The protocol is based on the analysis of a small aliquot of peptidyl-resin taken after the coupling step. The peptide is cleaved from this resin sample, and the resulting crude mixture is analyzed by RP-HPLC. By comparing the peak area of the desired, fully coupled peptide with the peak area of the unreacted peptide (a failure or deletion sequence), the coupling efficiency can be accurately calculated. The HPLC system monitors the peptide backbone's absorbance, typically at 220 nm.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below.
Caption: Experimental workflow for monitoring coupling efficiency.
Materials and Reagents
-
Fmoc-D-Asp(ODmb)-OH
-
Peptidyl-resin with a free N-terminal amine
-
SPPS-grade Dimethylformamide (DMF)
-
SPPS-grade Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure)
-
Base (e.g., DIPEA or NMM)
-
Reagent R Cleavage Cocktail: Trifluoroacetic acid (TFA) / Thioanisole / Ethanedithiol (EDT) / Anisole (90:5:3:2, v/v/v/v)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
HPLC-grade Acetonitrile (ACN) with 0.1% TFA
-
HPLC-grade Water with 0.1% TFA
-
2 mL microcentrifuge tubes
-
Nitrogen or argon gas line for drying
Detailed Experimental Protocol
5.1. Resin Sampling
-
After completing the coupling reaction of Fmoc-D-Asp(ODmb)-OH to the resin-bound peptide, drain the reaction vessel.
-
Wash the bulk resin three times with DMF.
-
Before proceeding to the next Fmoc deprotection step, carefully withdraw a small sample of the peptidyl-resin (approximately 2-5 mg) and place it in a labeled 1.5 mL microcentrifuge tube.
5.2. Peptide Cleavage from Resin Aliquot
-
Wash the resin sample in the microcentrifuge tube sequentially with DMF (3x), DCM (3x), and Methanol (2x).
-
Dry the washed resin thoroughly under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Add 100-200 µL of freshly prepared Reagent R cleavage cocktail to the dried resin.[6] The volume should be sufficient to swell the resin beads.
-
Allow the cleavage reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Filter the cleavage mixture away from the resin beads using a micro-filter tube or by carefully pipetting the supernatant into a new tube.
-
Wash the resin beads with an additional 50 µL of fresh TFA and combine the filtrates.
5.3. Peptide Precipitation and Sample Preparation
-
Add the combined TFA solution dropwise into a new 1.5 mL tube containing 1 mL of ice-cold MTBE or diethyl ether. A white precipitate of the crude peptide should form.[7][8]
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether, taking care not to disturb the peptide pellet.
-
Wash the pellet with another 1 mL of cold ether, vortex briefly, centrifuge, and decant again. Repeat this wash step once more.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen to remove residual ether.
-
Dissolve the dried peptide pellet in a known volume (e.g., 200 µL) of a suitable solvent, such as 50% Acetonitrile/Water containing 0.1% TFA. The sample is now ready for HPLC analysis.
RP-HPLC Method and Data Analysis
6.1. HPLC Parameters
A standard analytical HPLC method can be used. The parameters below serve as a starting point and should be optimized for the specific peptide sequence.
| Parameter | Specification |
| Column | C18, 3.5-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25-40 °C |
| Injection Vol. | 10-20 µL |
| Gradient | 5-65% B over 30 minutes |
6.2. Data Interpretation
The HPLC chromatogram will show two major peaks of interest:
-
Uncoupled Peptide (Failure Sequence): The peptide without the newly added Fmoc-D-Asp(ODmb) residue. This species is more polar and will elute earlier.
-
Coupled Peptide (Desired Product): The target peptide containing the Fmoc-D-Asp(ODmb) residue. This species is more hydrophobic due to the additional residue and its protecting groups, and will therefore have a longer retention time.
The diagram below illustrates the species being monitored.
Caption: Relationship between reaction species and HPLC peaks.
6.3. Calculation of Coupling Efficiency
The coupling efficiency is calculated from the integrated peak areas (A) in the 220 nm chromatogram.
Coupling Efficiency (%) = [ A(Coupled Peptide) / (A(Coupled Peptide) + A(Uncoupled Peptide)) ] * 100
Example Data
The following table shows hypothetical results from an optimization study for the coupling of Fmoc-D-Asp(ODmb)-OH to a model pentapeptide (H-Gly-Ala-Val-Leu-Ile-Resin).
| Condition | Coupling Time (min) | Area (Uncoupled) | Area (Coupled) | Coupling Efficiency (%) |
| 1 | 60 | 1,540,000 | 8,210,000 | 84.2 |
| 2 | 120 | 560,000 | 9,150,000 | 94.2 |
| 3 | 180 | 110,000 | 9,580,000 | 98.9 |
| 4 (Double Coupling) | 60 + 60 | 95,000 | 9,620,000 | 99.0 |
These results indicate that a single coupling for 180 minutes or a double coupling of 60 minutes each is required to achieve >98% efficiency for this particular step.
Conclusion
The RP-HPLC-based monitoring protocol described here is a robust and quantitative method for assessing the efficiency of challenging coupling reactions in SPPS, such as the incorporation of Fmoc-D-Asp(ODmb)-OH. It provides crucial data that enables the rational optimization of synthesis protocols, leading to higher purity of the crude peptide product and simplifying subsequent purification efforts. This analytical control is invaluable for researchers and drug development professionals aiming to produce complex peptides with high fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. discovery.iese.edu [discovery.iese.edu]
- 4. Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Fmoc-D-Asp-ODmb in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp-ODmb is a protected amino acid derivative utilized in peptide synthesis. The incorporation of a D-amino acid, such as D-aspartic acid, can significantly enhance the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic peptide development. The 2,4-dimethoxybenzyl (ODmb) ester serves as a side-chain protecting group for the β-carboxyl functional group of aspartic acid. This protecting group is notable for its orthogonality to the commonly used acid-labile (e.g., Boc and tBu) and base-labile (Fmoc) protecting groups, as it is selectively cleaved under hydrazinolytic conditions.
These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis (SPPS), a valuable technique for the preparation of shorter peptides and for instances where solid-phase synthesis is not ideal.
Key Features of this compound
-
D-Configuration: The presence of the D-isomer of aspartic acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Orthogonal Protection: The ODmb group is stable to the conditions used for Fmoc group removal (piperidine) and to acidic conditions used for the cleavage of many other side-chain protecting groups. It is selectively removed by treatment with hydrazine.[1]
-
Solution-Phase Compatibility: While extensively used in solid-phase peptide synthesis, the principles of Fmoc chemistry are readily applicable to solution-phase methodologies.
Potential Challenges and Mitigation Strategies
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic side product. This can occur during the base-mediated removal of the Fmoc group. Aspartimide formation can lead to racemization and the production of β-aspartyl peptides. While the ODmb group does not inherently prevent this side reaction, careful control of reaction conditions, such as the use of specific coupling reagents and additives, can help to minimize its occurrence.[1]
Experimental Protocols
General Solution-Phase Peptide Coupling Protocol
This protocol describes the coupling of an N-Fmoc protected amino acid to the free amine of a peptide chain in solution.
Materials:
-
This compound
-
N-terminal deprotected peptide ester (e.g., H-Xaa-OR)
-
Coupling Reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-terminal deprotected peptide ester (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) and the coupling additive (e.g., HOBt, 1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected dipeptide.
| Parameter | Recommended Condition |
| Equivalents of this compound | 1.1 - 1.5 |
| Coupling Reagents | HATU, HBTU, TBTU, DIC/HOBt |
| Base | DIPEA, NMM |
| Solvent | DMF, DCM, THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 95% |
N-Terminal Fmoc Deprotection in Solution
Materials:
-
Fmoc-protected peptide
-
Piperidine
-
Anhydrous DMF
Procedure:
-
Dissolve the Fmoc-protected peptide in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.
-
The resulting crude amine can be used in the next coupling step without further purification, or it can be purified by extraction or chromatography if necessary.
| Parameter | Recommended Condition |
| Deprotection Reagent | 20% Piperidine in DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30 - 120 minutes |
| Typical Yield | > 95% (crude) |
Side-Chain Deprotection of ODmb Group in Solution
Materials:
-
Peptide with ODmb protected Aspartic Acid side chain
-
Hydrazine monohydrate
-
Anhydrous DMF
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add hydrazine monohydrate to a final concentration of 2% (v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the progress by TLC or LC-MS.
-
Upon completion, the solvent and excess hydrazine can be removed under reduced pressure. The resulting peptide with a free carboxylic acid side chain can then be purified.
| Parameter | Recommended Condition |
| Deprotection Reagent | 2% Hydrazine monohydrate in DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 10 - 30 minutes |
| Typical Yield | > 90% |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of solution-phase peptide synthesis using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation and the Use of Fmoc-D-Asp-ODmb
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Asp-ODmb.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an aspartic acid (Asp) residue. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the Asp residue, forming a five-membered succinimide ring.[1][2][3] This cyclic intermediate is unstable and can lead to several undesirable byproducts, including racemization of the aspartyl residue and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[3] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][2][3]
Q2: How does this compound help in preventing aspartimide formation?
This compound utilizes a 2,4-dimethoxybenzyl (ODmb) ester to protect the β-carboxyl group of aspartic acid.[4] The ODmb group is a sterically bulky protecting group, which physically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby reducing the rate of aspartimide formation.[5] Furthermore, the ODmb group is labile to mild acidic conditions (e.g., 1% TFA in DCM), providing an orthogonal protection strategy to the base-labile Fmoc group.[4] This allows for selective deprotection of the side chain if required, while the peptide remains attached to the resin.
Q3: When should I consider using this compound over other protected Aspartic Acid derivatives like Fmoc-D-Asp(OtBu)-OH?
While Fmoc-D-Asp(OtBu)-OH is widely used, it can still be susceptible to aspartimide formation, especially in problematic sequences. You should consider using this compound when:
-
Synthesizing peptides with known aspartimide-prone sequences (e.g., Asp-Gly, Asp-Asn).
-
Working with long or complex peptide sequences where the cumulative exposure to piperidine increases the risk of side reactions.
-
High purity of the final peptide is critical, and the potential for hard-to-separate byproducts must be minimized.
Q4: What are the key considerations for the deprotection of the ODmb group?
The ODmb group is selectively cleaved under mild acidic conditions, typically using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] This allows for side-chain deprotection while the peptide is still on the resin and other acid-labile protecting groups (like tert-butyl) remain intact.[4] For final cleavage from the resin and removal of all protecting groups, a standard TFA cocktail is used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant aspartimide formation detected by HPLC/MS despite using this compound. | Prolonged or repeated exposure to strong bases during Fmoc deprotection. | - Reduce the Fmoc deprotection time with piperidine to the minimum required for complete removal (e.g., two treatments of 3-5 minutes).- Consider using a milder base for Fmoc deprotection, such as 20% piperazine in DMF.[5] |
| High reaction temperatures. | - Perform coupling and deprotection steps at room temperature. Avoid heating the reaction vessel. | |
| Sequence-specific propensity for aspartimide formation. | - For highly susceptible sequences like Asp-Gly, consider using a dipeptide building block with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[6][7][8] | |
| Incomplete coupling of this compound. | Steric hindrance from the bulky ODmb group. | - Extend the coupling time.- Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA. |
| Aggregation of the growing peptide chain. | - Swell the resin adequately before synthesis.- Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.[8] | |
| Premature cleavage of the ODmb group. | Accidental exposure to acidic conditions. | - Ensure all reagents and solvents used during the synthesis are free from acidic contaminants.- If using a resin that is sensitive to very mild acid, ensure the appropriate cleavage conditions are chosen. |
| Difficulty in cleaving the ODmb group during final deprotection. | Insufficient acid strength or reaction time. | - Ensure the final cleavage cocktail contains a sufficient concentration of TFA (e.g., 95%).- Extend the final cleavage time. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).[10]
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling:
-
Dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
Protocol 2: Selective Deprotection of the ODmb Group on-Resin
-
Washing: Wash the peptidyl-resin with DCM (5 times).
-
Deprotection: Treat the resin with a solution of 1% TFA in DCM for 30 minutes at room temperature.[4]
-
Washing: Wash the resin thoroughly with DCM (5 times) to remove the cleaved protecting group and excess acid.
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Quantitative Data Summary
The following table summarizes the relative effectiveness of different strategies in minimizing aspartimide formation.
| Strategy | Protecting Group | Conditions | Aspartimide Formation (% per cycle) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | Can be significant, especially for Asp-Gly sequences. | |
| Steric Hindrance | Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | ~0.1% for Asp-Gly sequence. | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | Almost undetectable. | [7] |
Note: Data for this compound is not explicitly quantified in the search results but is expected to be significantly better than OtBu due to steric hindrance.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Experimental workflow for using this compound.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Fmoc-Asp-ODmb | 155866-25-4 | Benchchem [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Bot Detection [iris-biotech.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
troubleshooting Fmoc-D-Asp-ODmb incomplete coupling
This guide provides troubleshooting assistance for researchers encountering incomplete coupling of Fmoc-D-Asp-ODmb during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ODmb group on this compound?
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmb or Dmab) group is a side-chain protecting group for aspartic acid. Its main purpose is to prevent the formation of aspartimide, a common and problematic side reaction during Fmoc-based SPPS, especially in sequences like Asp-Gly or Asp-Ser.[1] However, it is important to note that in some sequence contexts, the Dmab group has been observed to increase the propensity for aspartimide formation.
Q2: What are the common causes of incomplete coupling of this compound?
Several factors can contribute to the incomplete coupling of this sterically hindered amino acid derivative:
-
Steric Hindrance: The bulky nature of the ODmb protecting group can sterically hinder the approach of the activated amino acid to the free N-terminus of the peptide chain.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, making the N-terminus inaccessible for coupling.
-
Suboptimal Activation: The choice and concentration of coupling reagents may not be sufficient to effectively activate the sterically hindered this compound.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reaction sites.
Q3: How can I detect incomplete coupling of this compound?
Monitoring the completion of the coupling reaction is crucial. Qualitative colorimetric tests are commonly used:
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. A positive result (blue/purple beads) indicates incomplete coupling.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test also detects free amines, with a positive result indicated by red/orange beads.
Q4: What immediate steps can I take if I detect incomplete coupling?
If a positive Kaiser or TNBS test indicates incomplete coupling, the recommended immediate actions are to perform a second coupling (double coupling) or to cap the unreacted free amines. Capping with a reagent like acetic anhydride will prevent the formation of deletion sequences.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving incomplete this compound coupling.
Initial Coupling Protocol and Monitoring
A standard coupling protocol for a non-hindered amino acid might be insufficient for this compound. It is advisable to start with a more robust protocol and always monitor for completion.
| Parameter | Standard Protocol | Recommended Protocol for this compound |
| Amino Acid Equivalents | 3 - 5 eq. | 4 - 5 eq. |
| Coupling Reagent Equivalents | 3 - 5 eq. | 4 - 5 eq. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | 8 - 10 eq. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours |
| Monitoring | Optional | Mandatory (Kaiser or TNBS test) |
Troubleshooting Workflow
If incomplete coupling is detected, follow this workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Strategies for Overcoming Incomplete Coupling
If a standard or even an extended initial coupling fails, consider the following strategies. A qualitative comparison is provided in the table below.
| Strategy | Principle | Advantages | Disadvantages |
| Double Coupling | Re-exposing the resin to fresh reagents to drive the reaction to completion. | Simple to implement; often effective for moderately difficult couplings. | Increases reagent consumption and time; may not be sufficient for severely hindered couplings. |
| Stronger Coupling Reagents | Using more reactive reagents like HATU, HBTU, or COMU to overcome steric hindrance. | Higher reactivity can improve coupling efficiency for difficult residues. | Can be more expensive; some reagents have specific handling requirements. |
| Elevated Temperature | Increasing the reaction temperature (e.g., using microwave synthesis) to increase reaction kinetics. | Can significantly improve coupling efficiency and reduce reaction times. | Requires specialized equipment; may increase the risk of side reactions like racemization. |
| Disruption of Aggregation | Using chaotropic salts or alternative solvent systems to break up secondary structures of the peptide chain. | Can be very effective for sequences prone to aggregation. | May require optimization of solvent and salt concentrations. |
Experimental Protocols
Protocol 1: Double Coupling Procedure
-
After the initial coupling time, perform a Kaiser or TNBS test.
-
If the test is positive, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Prepare a fresh solution of this compound (4 eq.), a suitable coupling reagent (e.g., HCTU, 4 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for an additional 2-4 hours.
-
Wash the resin with DMF and repeat the Kaiser or TNBS test to confirm completion.
Protocol 2: Coupling with HATU for Sterically Hindered Residues
-
Reagent Preparation:
-
Dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Have DIPEA (8 equivalents) ready in a separate container.
-
-
Activation and Coupling:
-
Add the this compound/HATU solution to the deprotected peptide-resin.
-
Immediately add the DIPEA to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser or TNBS test to check for completion.
-
If the coupling is complete, wash the resin thoroughly with DMF.
-
If incomplete, consider a second coupling using this protocol.
-
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation
-
Before the coupling step, wash the resin with a 0.8 M solution of NaClO₄ or LiCl in DMF for 15-30 minutes.
-
Drain the chaotropic salt solution and wash the resin thoroughly with DMF to remove residual salt.
-
Proceed with your optimized coupling protocol (e.g., Protocol 2).
-
Alternatively, the chaotropic salt can be added directly to the coupling mixture, but this may require further optimization.
Protocol 4: Capping of Unreacted Free Amines
-
If double coupling fails, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF and proceed to the deprotection of the successfully coupled Fmoc group.
Signaling Pathway and Logical Relationship Diagrams
Caption: Key steps and influencing factors in this compound coupling.
References
optimizing ODmb deprotection to avoid side reactions
Welcome to the technical support center for optimizing the photolytic cleavage of the ODmb (4,5-dimethoxy-2-nitrobenzyl) protecting group. This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve clean and efficient deprotection while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ODmb deprotection and what is the primary byproduct?
The ODmb group is a photolabile protecting group (PPG) that belongs to the ortho-nitrobenzyl (ONB) family.[1][2] Deprotection is initiated by UV light irradiation, typically between 350-365 nm. The mechanism proceeds through an excited diradical state to form an aci-nitro intermediate.[1][3] This intermediate then undergoes an irreversible rearrangement to release the protected substrate and form the primary byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde.[4][5] This nitroso byproduct is often colored and can interfere with the reaction if not properly managed.
Q2: My deprotection reaction is incomplete or the yield is low. What are the potential causes?
Low deprotection efficiency can stem from several factors. The most common issues include:
-
Insufficient Irradiation: The time or intensity of UV exposure may be inadequate for complete cleavage. Each experimental setup (lamp power, distance to sample, substrate concentration) requires optimization.
-
Incorrect Wavelength: The irradiation wavelength must overlap with the absorbance maximum of the ODmb group. Using a wavelength that is too short or too long will result in poor photon absorption and inefficient cleavage.
-
"Inner Filter" Effect: The 2-nitroso-4,5-dimethoxybenzaldehyde byproduct can absorb light at the same wavelength used for deprotection.[4] As the byproduct accumulates, it "shields" the remaining protected substrate from UV light, slowing or halting the reaction.
-
Solvent Absorption: The solvent used must be transparent at the irradiation wavelength. Solvents like acetone or those containing UV stabilizers should be avoided.
-
Substrate Degradation: The released substrate or the ODmb-protected starting material may be unstable to the prolonged UV exposure or reaction conditions.
Q3: I'm observing a colored byproduct and other impurities. How can I minimize them?
The primary colored byproduct is 2-nitroso-4,5-dimethoxybenzaldehyde.[4][5] While its formation is inherent to the deprotection mechanism, its accumulation can lead to secondary reactions and the inner filter effect described above. To minimize its impact and other potential impurities:
-
Optimize Irradiation Time: Avoid excessive irradiation, which can lead to the degradation of the desired product and byproduct, forming a complex mixture of impurities. Determine the minimum time required for complete deprotection through a time-course study.
-
Work at Low Concentrations: Diluting the reaction mixture can help mitigate the inner filter effect, allowing photons to penetrate the solution more effectively.
-
Use Scavengers: Although less common for photolytic reactions than for acid/base deprotections, adding a scavenger can trap the reactive nitroso byproduct. Thiols, such as β-mercaptoethanol or glutathione, can potentially react with the nitroso species. This should be tested empirically.
-
Ensure Proper Mixing: For larger-scale reactions, ensure the solution is well-stirred to bring all molecules into the light path.
Q4: How do I choose the optimal wavelength and irradiation time?
The optimal wavelength should correspond to the absorbance maximum (λmax) of the ODmb chromophore, which is typically around 350-365 nm. Using light in this range maximizes cleavage efficiency while minimizing potential damage to other functional groups that might absorb at shorter UV wavelengths.[3]
Irradiation time is highly dependent on the experimental setup (e.g., lamp power, concentration, solvent, and quantum yield of the specific substrate). There is no universal time. The best approach is to perform a small-scale pilot experiment, taking aliquots at various time points (e.g., 5, 15, 30, 60, and 120 minutes) and analyzing them by HPLC or TLC to determine when the reaction reaches completion.
Q5: What are the ideal solvent and temperature conditions?
The ideal solvent should be transparent at the chosen wavelength (e.g., >350 nm) and effectively dissolve the substrate. Common choices include methanol, ethanol, acetonitrile, dioxane, and buffered aqueous solutions. Degassing the solvent can sometimes prevent oxidation-related side reactions. Photochemical reactions are generally less sensitive to temperature than thermal reactions; most are run at room temperature. However, if substrate or product stability is an issue, the reaction can be cooled.
Data and Troubleshooting Summary
Table 1: Typical Parameters for ODmb (ONB-type) Deprotection
| Parameter | Recommended Value/Condition | Rationale |
| Wavelength | 350 - 365 nm | Matches the absorbance maximum of the chromophore for efficient energy transfer. |
| Irradiation Time | 5 min - 4 hours (empirically determined) | Must be optimized to ensure complete reaction without causing product degradation. |
| Solvent | Acetonitrile, Methanol, Dioxane, Water | Must be transparent at the irradiation wavelength and dissolve the substrate. |
| Concentration | 10 µM - 10 mM | Lower concentrations can help minimize the inner filter effect from the byproduct. |
| Temperature | 15 - 25 °C (Room Temperature) | Most photochemical reactions are not highly sensitive to temperature. |
| Scavengers | Thiols (e.g., β-mercaptoethanol) | Can be tested to trap the reactive nitroso byproduct and improve purity. |
| Quantum Yield (Φ) | > 0.1 desired | A higher quantum yield leads to more efficient and faster deprotection.[3] |
Table 2: Troubleshooting Guide for ODmb Deprotection
| Problem | Potential Cause | Recommended Solution |
| Low/No Reaction | Incorrect wavelength; Lamp malfunction; Insufficient irradiation time. | Verify lamp output and wavelength (use a 365 nm filter if needed). Increase irradiation time based on an optimization experiment. |
| Incomplete Reaction | Inner filter effect from byproduct; Insufficient irradiation time/intensity. | Dilute the reaction mixture. Increase irradiation time. Ensure adequate mixing. |
| Low Yield | Product degradation; Adsorption to vessel walls. | Reduce irradiation time. Check product stability under irradiation without the protecting group. Use silanized glassware if needed. |
| Multiple Byproducts | Over-irradiation; Reaction with nitroso byproduct; Solvent impurity. | Perform a time-course study to find the optimal endpoint. Test the addition of a scavenger. Use high-purity, spectroscopy-grade solvents. |
Experimental Protocols
Protocol 1: General Procedure for ODmb Photodeprotection
-
Preparation: Dissolve the ODmb-protected substrate in a suitable solvent (e.g., acetonitrile/water mixture) in a quartz or borosilicate glass reaction vessel. The vessel must be transparent to the chosen UV wavelength.
-
Deoxygenation (Optional): Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.
-
Irradiation: Place the reaction vessel at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp equipped with a 365 nm filter). Ensure the setup is in a light-proof, ventilated enclosure.
-
Mixing: Stir the solution continuously during irradiation to ensure homogenous exposure.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography) to remove the nitrosobenzaldehyde byproduct and any other impurities.
Protocol 2: Optimization of Irradiation Time
-
Setup: Prepare a solution of the ODmb-protected compound (e.g., 0.1 mg/mL) in the chosen reaction solvent.
-
Time Points: Prepare several small, identical samples in UV-transparent vials (e.g., quartz cuvettes or borosilicate vials).
-
Irradiation: Place the samples in the photoreactor. Remove one sample at each predetermined time point (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
-
Analysis: Immediately quench the photoreaction by removing the sample from the light source. Analyze the composition of each sample by HPLC, quantifying the percentage of remaining starting material, desired product, and major byproducts.
-
Determination: Plot the concentration of the desired product versus time. The optimal irradiation time is the point at which the product concentration reaches its maximum before significant degradation or byproduct formation occurs.
Visual Guides
Caption: Mechanism of ODmb photodeprotection.
Caption: Troubleshooting workflow for ODmb deprotection.
Caption: Logical workflow for optimizing ODmb deprotection.
References
Technical Support Center: Synthesis of Peptides Containing D-Aspartic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of peptides containing D-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing peptides with D-aspartic acid?
The main challenge is the formation of aspartimide, a cyclic imide side product. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue.[1][2][3] Aspartimide formation is catalyzed by both acidic and basic conditions, making it a problem during both the cleavage of the Fmoc protecting group (basic conditions) and the final cleavage from the resin (acidic conditions).[3][4]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation leads to a mixture of unwanted side products, significantly complicating purification and reducing the yield of the target peptide.[1][5] The succinimide ring of the aspartimide is prone to nucleophilic attack, which can result in:
-
α- and β-peptides: Ring-opening can occur at two positions, leading to the formation of peptides where the aspartic acid is linked through its β-carboxyl group instead of the natural α-carboxyl group.[3][6]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization, leading to a mix of D- and L-isomers at that position.[3][7]
-
Piperidide adducts: During Fmoc deprotection, piperidine can attack the aspartimide ring, forming piperidide-conjugated peptides.[5][6]
Q3: Are certain sequences more prone to aspartimide formation?
Yes, the sequence of the peptide has a significant impact on the rate of aspartimide formation.[1][3] The reaction is more likely to occur when the D-aspartic acid residue is followed by amino acids with small or no side chains, such as:
The Asp-Gly sequence is particularly notorious for its high propensity to form aspartimides.[2]
Troubleshooting Guides
Issue 1: Low Yield and Multiple Impurities Detected by HPLC/MS
This is a classic sign of significant aspartimide formation. The multiple peaks often correspond to the desired peptide, the aspartimide intermediate, α- and β-peptides, and their epimers.
Caption: Troubleshooting workflow for low yield and impurities.
1. Modification of Fmoc Deprotection Conditions:
-
Protocol: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution at a concentration of 0.1 M.[8]
-
Rationale: HOBt is thought to protonate the piperidine, reducing its basicity and thereby slowing the rate of aspartimide formation.
-
-
Alternative Protocol: Replace piperidine with a weaker base like piperazine for the Fmoc deprotection step.[7][8]
-
Rationale: A less basic deprotection reagent minimizes the base-catalyzed formation of the aspartimide ring.
-
2. Use of Sterically Hindered Side-Chain Protecting Groups:
-
Protocol: Instead of the standard tert-butyl (OtBu) protecting group for the D-aspartic acid side chain, use a bulkier protecting group.
-
Rationale: Increasing the steric hindrance around the β-carboxyl group makes it more difficult for the backbone amide to attack, thus inhibiting cyclization.[8]
-
-
Examples of Bulky Protecting Groups:
3. Backbone Protection:
-
Protocol: For particularly problematic sequences like Asp-Gly, use a dipeptide building block where the glycine nitrogen is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2]
4. Novel Protecting Groups:
-
Protocol: Employ advanced protecting groups designed to completely suppress aspartimide formation, such as the cyanosulfurylide (CSY) group.
-
Rationale: The Asp(CSY) derivative masks the carboxylic acid with a stable C-C bond, which is not susceptible to intramolecular cyclization under standard SPPS conditions.[2] The CSY group is selectively removed under mild aqueous conditions with an electrophilic halogenating agent like N-chlorosuccinimide.[2]
-
| Strategy | Model Peptide Sequence | % Aspartimide Formation (Control) | % Aspartimide Formation (With Strategy) | Reference |
| Fmoc-Asp(OBno)-OH | VKDGYI | High (with OtBu) | 0.1%/cycle | |
| Fmoc-Asp(OMpe)-OH | VKDNYI | High (with OtBu) | Significantly Reduced | |
| HOBt in Piperidine | Not specified | Not specified | Significantly Reduced | [8] |
| Piperazine Deprotection | Not specified | Not specified | Suppressed | [8] |
Issue 2: Racemization at the D-Aspartic Acid Residue
Even if the initial D-aspartic acid building block is enantiomerically pure, racemization can occur during synthesis, leading to the formation of the L-aspartic acid epimer.
Caption: Pathways leading to racemization during D-Asp peptide synthesis.
1. Suppress Aspartimide Formation:
-
Protocol: Implement any of the strategies described in the previous section to reduce aspartimide formation.
-
Rationale: The aspartimide intermediate is chirally unstable and prone to racemization. Therefore, preventing its formation is the most effective way to prevent this specific pathway of racemization.
-
2. Optimize Coupling Conditions:
-
Protocol: Add racemization-suppressing additives to the coupling reaction.
-
Protocol for Microwave Synthesis: If using microwave-assisted peptide synthesis, consider lowering the coupling temperature.
Issue 3: Peptide Aggregation and Poor Solubility
Peptides containing hydrophobic residues, including protected D-aspartic acid, can aggregate on the solid support, leading to incomplete coupling and deprotection reactions.[10][11]
1. Modify Synthesis Solvents:
-
Protocol: Switch the primary solvent from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture.[6]
-
Rationale: These solvents can be more effective at solvating the growing peptide chain and disrupting secondary structures that lead to aggregation.
-
2. Incorporate Chaotropic Agents or Disrupting Elements:
-
Protocol: Add chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction.[6]
-
Rationale: These salts disrupt hydrogen bonding networks that contribute to aggregation.
-
-
Protocol: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at regular intervals (e.g., every 6-7 residues).[6]
-
Rationale: Hmb groups physically disrupt the hydrogen bonding between peptide backbones that causes aggregation.[6]
-
3. Employ Physical Disruption Methods:
-
Protocol: Use sonication during the coupling and deprotection steps.[6]
-
Rationale: The mechanical energy from sonication can help to break up aggregates and improve reagent access to the reactive sites.
-
-
Protocol: Utilize microwave irradiation for the synthesis.[6]
-
Rationale: Microwave energy can accelerate reaction kinetics and help to overcome aggregation-related issues.[7]
-
Biological Context: D-Aspartic Acid Signaling
While the focus of this guide is on synthesis, it is useful to understand the biological relevance of D-aspartic acid. D-aspartic acid is not just an isomeric curiosity; it functions as a signaling molecule, particularly in the neuroendocrine system.
Caption: Role of D-Aspartic Acid in stimulating testosterone synthesis.
D-aspartic acid has been shown to accumulate in the pituitary gland and testes, where it stimulates the release of Luteinizing Hormone (LH) and testosterone.[12][13] This involves the upregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of steroid hormone synthesis.[14] The ability to synthesize peptides containing D-aspartic acid is therefore crucial for creating tools to study these pathways and for developing potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. mdpi.com [mdpi.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. examine.com [examine.com]
minimizing epimerization during Fmoc-D-Asp-ODmb coupling
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of epimerization during the coupling of Fmoc-D-Asp-ODmb in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound coupling, and why is it a problem?
A: Epimerization is a chemical process that changes the configuration at a single stereocenter. In this specific case, it refers to the conversion of the desired Fmoc-D -Asp-ODmb residue to its unwanted diastereomer, Fmoc-L -Asp-ODmb.
The primary mechanism for this side reaction during Fmoc-based SPPS is the formation of a cyclic aspartimide intermediate.[1][2] This process is catalyzed by the bases used during both the coupling and the Fmoc-deprotection steps.[1] The aspartimide ring is planar and achiral at the α-carbon. When the ring is subsequently opened by a nucleophile (like piperidine or water), it can result in a mixture of both D- and L-aspartyl peptides, along with α- and β-peptide linkages.[1][3]
This is a significant problem because the resulting L-Asp-containing peptide is a diastereomeric impurity that often has very similar physical characteristics to the desired D-Asp peptide, making it extremely difficult to remove by standard purification techniques like HPLC.[4] The presence of this impurity can drastically alter the peptide's three-dimensional structure and, consequently, its biological activity.[4]
Q2: What are the critical factors that influence epimerization during the coupling of aspartic acid?
A: Several factors can promote aspartimide formation and subsequent epimerization. Controlling these is key to a successful synthesis:
-
Peptide Sequence: The residue immediately C-terminal to the aspartic acid has the largest effect. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are notoriously prone to aspartimide formation because the following residue's backbone amide nitrogen has minimal steric hindrance, facilitating the cyclization attack.[1][5]
-
Base: The type, concentration, and exposure time to bases are critical. Bases are used for Fmoc deprotection (e.g., piperidine) and often during coupling (e.g., DIPEA). Both can catalyze the side reaction.[1][3]
-
Coupling Reagents & Additives: The choice of activating agent can significantly influence epimerization. Highly reactive reagents can accelerate the desired coupling, but improper conditions can also increase side reactions.[4]
-
Temperature: Higher temperatures, often used to speed up difficult couplings (e.g., in microwave-assisted synthesis), can also accelerate the rate of aspartimide formation.[6][7]
-
Side-Chain Protecting Group: The bulk and flexibility of the Asp side-chain protecting group can sterically hinder the formation of the aspartimide ring.[5][8]
Q3: Which coupling reagents and conditions are best for minimizing epimerization?
A: The goal is to achieve rapid amide bond formation while minimizing base-catalyzed side reactions. There is no single "best" reagent, as the optimal choice depends on the specific sequence. However, here are some general guidelines:
-
Carbodiimides with Additives: Using N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is a very effective, low-epimerization strategy.[7] This combination can often be used without an additional tertiary base, which is highly advantageous.[7]
-
Uronium/Phosphonium Salts: Reagents like HATU and HBTU are highly efficient but require a tertiary base (e.g., DIPEA or NMM) to function, which can increase epimerization risk.[4] If using these, it is crucial to use the minimum necessary amount of base. Newer reagents like COMU have been developed to be highly efficient, sometimes requiring less base, and are considered safer alternatives to HOBt/HOAt-based reagents.[9][10]
-
Specialized Reagents: For particularly sensitive couplings, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to provide excellent results with minimal epimerization.[10]
The following table summarizes the relative risk of epimerization associated with common coupling strategies.
| Coupling Strategy | Activating Agent | Additive | Base Requirement | Relative Epimerization Risk |
| Carbodiimide | DIC | OxymaPure / HOBt | None / Minimal | Low |
| Uronium Salt | HBTU / TBTU | (Internal HOBt) | 2 eq. DIPEA / NMM | Moderate |
| Uronium Salt | HATU / HCTU | (Internal HOAt) | 2 eq. DIPEA / NMM | Moderate to High (sequence dependent) |
| COMU | COMU | (Internal Oxyma) | 1-2 eq. DIPEA / NMM | Low to Moderate |
| Phosphonium Salt | PyBOP / PyAOP | None | 2 eq. DIPEA / NMM | Moderate |
Q4: How can I optimize the use of bases during deprotection and coupling?
A: Careful management of bases is one of the most effective ways to suppress epimerization.
During Coupling:
-
Use Hindered Bases: If a base is necessary with your coupling reagent, consider using a sterically hindered, weaker base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA.[6][11]
-
Minimize Base Equivalents: Use the lowest concentration of base required for the reaction to proceed efficiently. For reagents like COMU, only 1 equivalent of base may be needed.[9]
-
Avoid Base Where Possible: The DIC/Oxyma or DIC/HOBt coupling method is highly recommended as it can be run under base-free conditions, significantly reducing the risk of epimerization.[7]
During Fmoc Deprotection:
-
Reduce Piperidine Exposure: Repeated and prolonged exposure to the standard 20% piperidine in DMF solution is a major cause of aspartimide formation.
-
Use Additives: Adding 0.1 M HOBt to the piperidine deprotection solution can help buffer the basicity and reduce aspartimide formation.[6][8]
-
Use a Weaker Base: For very sensitive sequences, consider using a weaker base like piperazine instead of piperidine.[6][8]
Q5: What is backbone protection and how can it completely prevent epimerization?
A: Backbone protection is the most robust strategy to completely eliminate aspartimide formation and the resulting epimerization.[1][8] This method involves the temporary protection of the amide nitrogen of the amino acid residue following the aspartic acid.
The most common backbone protecting group is the 2,4-dimethoxybenzyl (Dmb) group.[12] By attaching the Dmb group to the nitrogen, it physically blocks this atom from performing the nucleophilic attack on the Asp side chain that initiates the formation of the aspartimide ring.
This strategy is typically employed by using a pre-formed dipeptide building block, such as Fmoc-D-Asp(ODmb)-(Dmb)Gly-OH . While this approach is highly effective, it comes with considerations:
-
Cost: These specialized dipeptide building blocks are more expensive than standard monomers.[8]
-
Coupling Efficiency: Acylation of the Dmb-protected secondary amine can be slower than coupling to a primary amine, so extended coupling times may be necessary.[12] The Dmb group is stable throughout the synthesis and is removed during the final TFA cleavage step.[12]
Process Diagrams
Mechanism of Aspartimide-Mediated Epimerization
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Technical Support Center: Fmoc-D-Aspartate Derivatives in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-D-Aspartate derivatives, with a particular focus on mitigating side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with the use of Fmoc-Asp(OR)-OH derivatives in SPPS?
The most significant and common side reaction is the formation of an aspartimide.[1][2][3][4] This occurs when the nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain ester, forming a cyclic succinimide intermediate. This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation is highly problematic as it can lead to a mixture of undesired by-products, including:
-
α- and β-peptides: The aspartimide ring can be hydrolyzed to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl peptide. These can be difficult to separate from the target peptide.[1][4]
-
Racemization: The chiral center of the aspartic acid residue can epimerize during aspartimide formation, leading to a mixture of D- and L-isomers.[4]
-
Piperidide adducts: In Fmoc-SPPS, the piperidine used for Fmoc deprotection can attack the aspartimide ring, forming piperidide adducts.[2][4][5]
Q3: How does the ODmb group help in preventing side reactions with Fmoc-D-Asp?
The 2,4-dimethoxybenzyl (Dmb) group is typically used as a backbone protecting group on the nitrogen of the amino acid following the aspartate residue (e.g., in the form of a pre-formed Fmoc-D-Asp-(Dmb)Gly-OH dipeptide).[2][6] This modification prevents the backbone nitrogen from attacking the aspartate side chain, thus effectively suppressing aspartimide formation.[2][7] It is important to note that if "ODmb" refers to a side-chain protecting group for aspartic acid, it is not a standard protecting group for this purpose. A similar sounding group, Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl), when used as a side-chain protection for aspartic acid, has been shown to have a strong tendency to form aspartimides.[8][9]
Troubleshooting Guide
Issue: Presence of unexpected peaks with the same mass as the target peptide in HPLC analysis.
This is a classic indicator of aspartimide-related side products, such as β-aspartyl peptides and epimerized α-aspartyl peptides, which are isomeric to the desired product.[10]
Solutions:
-
Modify Fmoc-Deprotection Conditions:
-
Addition of an acidic modifier: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution can significantly reduce aspartimide formation.[1][2][11]
-
Use a weaker base: Replacing piperidine with piperazine has been shown to cause less aspartimide formation.[11][12]
-
-
Utilize Sterically Hindered Side-Chain Protecting Groups:
-
Incorporate Backbone Protection:
-
The most effective method to prevent aspartimide formation is the use of a backbone protecting group on the residue following the aspartate.[11] The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose, often incorporated as a pre-formed dipeptide (e.g., Fmoc-D-Asp-(Dmb)Gly-OH).[2][7][11]
-
Issue: Low yield of the final peptide product.
Low yields can be a consequence of extensive side reactions leading to by-products that are removed during purification.
Solutions:
-
Implement the strategies mentioned above to minimize aspartimide formation.
-
For particularly problematic sequences, a combination of strategies, such as using a bulky side-chain protecting group and modified deprotection conditions, may be necessary.
Quantitative Data on Side Reaction Mitigation
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in a model peptide (VKDXYI).
| Aspartate Derivative | Deprotection Conditions (200 min treatment) | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | 55.7 | 44.3 | 11.2 | [14] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | 85.1 | 14.9 | 3.6 | [14] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | 99.9 | 0.1 | 0.2 | [14] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Treat the resin-bound peptide with the deprotection solution for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Proceed with the next coupling step.
Protocol 2: Synthesis using a Backbone-Protected Dipeptide
-
Incorporate the Fmoc-D-Asp-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Perform subsequent Fmoc deprotection and coupling steps as usual. The Dmb group is stable to piperidine.
-
The Dmb group is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[2]
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Strategies to mitigate aspartimide formation during SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buy Fmoc-asp(otbu)-(dmb)gly-oh | 900152-72-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 15. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield and purity in Fmoc-D-Asp-ODmb synthesis
Welcome to the technical support center for the synthesis of Fmoc-D-Asp-ODmb. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield during the synthesis of this compound?
A1: Low yields can stem from several factors, including incomplete esterification of Fmoc-D-aspartic acid with 2,4-dimethoxybenzyl alcohol, degradation of starting materials or product, and inefficient purification. It is crucial to ensure all reagents are pure and anhydrous, and that the reaction conditions are optimized.
Q2: What are the most common impurities observed in this compound synthesis?
A2: Common impurities include unreacted Fmoc-D-aspartic acid, 2,4-dimethoxybenzyl alcohol, dipeptide impurities (Fmoc-D-Asp-D-Asp-ODmb), and potentially diastereomers if any racemization occurs.[1][2] Residual solvents from the reaction or purification, such as ethyl acetate, can also lead to the formation of acetic acid, which may cause issues in subsequent peptide synthesis steps.[3]
Q3: How can I minimize the formation of dipeptide impurities?
A3: Dipeptide impurities often arise from the reaction of the activated Fmoc-amino acid with an already formed Fmoc-amino acid.[3] Using a high-purity Fmoc-D-aspartic acid starting material is the first crucial step. Additionally, carefully controlling the stoichiometry of the coupling reagents can minimize this side reaction.
Q4: My final product shows two spots on TLC/peaks on HPLC with very similar retention times. What could they be?
A4: This could indicate the presence of diastereomers, suggesting that some degree of racemization may have occurred during the synthesis. While less common under standard conditions, prolonged exposure to basic or harsh acidic conditions can potentially lead to epimerization. Another possibility, especially when using this building block in peptide synthesis, is the formation of aspartimide-related byproducts which can be difficult to separate.
Q5: Is the ODmb protecting group completely stable during the synthesis?
A5: The 2,4-dimethoxybenzyl (ODmb) ester is sensitive to mild acidic conditions.[4] It is important to avoid acidic conditions during the synthesis and work-up to prevent premature cleavage of this protecting group.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material (Fmoc-D-Aspartic acid) | Incomplete activation of the carboxylic acid. | - Ensure coupling reagents (e.g., DCC, EDC) are fresh and active.- Consider using a more efficient activating agent or adding an activator like HOBt or DMAP.[5] |
| Poor quality of reagents or solvents. | - Use anhydrous solvents and high-purity reagents.- Dry 2,4-dimethoxybenzyl alcohol before use. | |
| Significant amount of side products | Suboptimal reaction temperature. | - Optimize the reaction temperature. Esterification reactions are often carried out at room temperature or slightly below. |
| Incorrect stoichiometry. | - Carefully control the molar ratios of the reactants and coupling agents. A slight excess of the alcohol may be beneficial. | |
| Product loss during work-up/purification | Product is partially soluble in the aqueous phase during extraction. | - Adjust the pH of the aqueous phase to ensure the product remains in the organic layer.- Minimize the number of extraction steps. |
| Inefficient crystallization or precipitation. | - Test different solvent/anti-solvent systems for purification.- A reported method for a similar compound involves dissolving in a solvent like toluene and allowing it to crystallize.[6] |
Purity Issues
| Symptom | Potential Cause | Recommended Action |
| Presence of unreacted starting materials | Incomplete reaction. | - Increase reaction time.- Re-evaluate the efficiency of the coupling method. |
| Dipeptide (Fmoc-D-Asp-D-Asp-ODmb) impurity detected | Side reaction during Fmoc-amino acid activation. | - Ensure high purity of the initial Fmoc-D-Aspartic acid.- Avoid excessive amounts of activating agents. |
| Multiple product-like spots/peaks on TLC/HPLC | Possible racemization. | - Avoid prolonged exposure to strongly basic or acidic conditions.- Use mild reaction conditions. |
| Formation of other esters or byproducts. | - Ensure the purity of 2,4-dimethoxybenzyl alcohol. | |
| Broad peaks on HPLC | Presence of multiple closely related impurities. | - Optimize the HPLC method for better separation.- Consider an alternative purification method like flash column chromatography. |
Experimental Protocols
General Protocol for this compound Synthesis via DCC/DMAP Coupling
This protocol is a general guideline based on standard esterification procedures.[5][7] Researchers should optimize the conditions for their specific laboratory setup.
-
Preparation:
-
Dissolve Fmoc-D-aspartic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 2,4-dimethoxybenzyl alcohol (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the solution of Fmoc-D-aspartic acid and DMAP to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same anhydrous solvent to the cooled mixture.
-
After 10-15 minutes of stirring at 0°C, add the solution of 2,4-dimethoxybenzyl alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a mild acid (e.g., 1% HCl) to remove any remaining DMAP and unreacted alcohol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6]
-
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield issues.
Caption: Troubleshooting workflow for addressing product purity issues.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc-Asp-ODmb | 155866-25-4 | Benchchem [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpamc.com [ajpamc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
how to avoid aggregation in peptides containing Fmoc-D-Asp-ODmb
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of Fmoc-D-Asp-ODmb in solid-phase peptide synthesis (SPPS), with a focus on preventing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid building block used in Fmoc-based solid-phase peptide synthesis.[1][2]
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the amino acid, allowing for sequential addition of amino acids in a controlled manner.[1]
-
D-Asp: The D-enantiomer of aspartic acid. The incorporation of D-amino acids can increase the peptide's stability against enzymatic degradation.[1]
-
ODmb (2,4-dimethoxybenzyl ester): A protecting group for the side chain carboxyl group of aspartic acid. It is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.[1]
Q2: What causes peptide aggregation during solid-phase peptide synthesis?
Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This self-association can lead to the formation of secondary structures, rendering the peptide chains insoluble and inaccessible for subsequent coupling and deprotection steps.[3][4] Hydrophobic sequences are particularly prone to aggregation.[3] Incomplete reactions due to aggregation can result in deletion sequences and difficult purification.
Q3: Are peptides containing Aspartic Acid prone to specific side reactions?
Yes, peptides containing Aspartic Acid are susceptible to the formation of aspartimide. This side reaction involves the cyclization of the aspartic acid side chain to form a five-membered ring.[3][5][6][7][8] This is particularly common in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[3] Aspartimide formation is a mass-neutral side reaction, making the resulting impurities difficult to separate during purification.[5] The aspartimide ring can subsequently reopen to form a mixture of α- and β-linked peptides.[3]
Troubleshooting Guide: Aggregation in Peptides Containing this compound
This guide provides a systematic approach to troubleshooting and preventing aggregation issues during the synthesis of peptides containing this compound.
Initial Synthesis Observation: Signs of Aggregation
If you observe the following during your synthesis, aggregation may be occurring:
-
Resin shrinking or failing to swell properly. [3]
-
Slow or incomplete Fmoc deprotection.
-
Failed or incomplete coupling reactions.
-
A significant number of deletion sequences in the crude product analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peptide aggregation.
References
- 1. Fmoc-Asp-ODmb | 155866-25-4 | Benchchem [benchchem.com]
- 2. This compound | 200335-63-3 | FF111328 | Biosynth [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance from the ODmb Protecting Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically demanding 2,6-dimethoxybenzyl (ODmb) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and deprotection of ODmb-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ODmb group and why is it used?
The ODmb (2,6-dimethoxybenzyl) group is a protecting group used for hydroxyl and other functional groups in organic synthesis. It is an analogue of the more common p-methoxybenzyl (PMB) group. The key feature of the ODmb group is the presence of two methoxy groups in the ortho positions of the benzyl ring. These ortho-methoxy groups significantly increase the steric bulk around the benzylic position, which can be advantageous for controlling selectivity in certain reactions. However, this increased steric hindrance also presents challenges, particularly during deprotection.
Q2: What are the primary challenges associated with the ODmb group?
The main challenges stem from its significant steric bulk:
-
Difficult Deprotection: The steric hindrance from the two ortho-methoxy groups can shield the benzylic position, making it less accessible to reagents typically used for deprotection. This can lead to sluggish or incomplete reactions.
-
Low Yields in Coupling Reactions: The steric bulk of the ODmb group on a substrate can hinder the approach of reagents in coupling reactions, such as glycosylations or peptide bond formations, resulting in lower reaction yields compared to less hindered protecting groups.[1][2][3][4][5][6]
-
Side Reactions: Forcing conditions (e.g., high temperatures, prolonged reaction times) required to overcome steric hindrance can sometimes lead to undesired side reactions and degradation of sensitive substrates.
Q3: How does the ODmb group compare to the PMB group?
The ODmb group is significantly more sterically hindered than the PMB group. This difference in steric bulk leads to different reactivity profiles. While the electronic properties of the two groups are similar due to the electron-donating methoxy groups, the steric environment around the ODmb group's benzylic carbon is much more crowded. This often means that deprotection methods that are effective for the PMB group may be sluggish or ineffective for the ODmb group, requiring modified or more forcing conditions.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection of the ODmb Group
You are observing incomplete removal of the ODmb group, even after extended reaction times.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Reagent Accessibility | The steric bulk of the ODmb group is preventing the reagent from reaching the reaction site. | Option A: Oxidative Deprotection with DDQ: Increase the equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and consider photo-irradiation to facilitate the reaction.[7][8][9][10][11] Option B: Acidic Cleavage with TFA: Use a scavenger, such as triethylsilane (TES) or thioanisole, to trap the liberated benzyl cation and drive the reaction to completion.[12][13] |
| Low Reactivity of the Deprotection Reagent | The chosen deprotection method is not potent enough to cleave the sterically hindered ether. | Option A: Stronger Lewis Acids: Consider using stronger Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) in the presence of a nucleophilic scavenger. Option B: Catalytic Hydrogenolysis: Employ a more active catalyst system, such as a higher loading of Pd/C or using a different catalyst like Raney Nickel. Catalytic transfer hydrogenolysis with a hydrogen donor like formic acid can also be effective.[14][15][16][17] |
Detailed Experimental Protocols: Deprotection of ODmb Ethers
-
Dissolve the ODmb-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-4 equivalents) portion-wise to the stirred solution.
-
If the reaction is sluggish, irradiate the mixture with a long-wavelength UV lamp (365 nm).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of DDQ Deprotection Workflow
Caption: Workflow for the oxidative deprotection of ODmb ethers using DDQ.
-
Dissolve the ODmb-protected substrate in dichloromethane (CH₂Cl₂).
-
Add a scavenger, such as triethylsilane (TES) or thioanisole (3-5 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in CH₂Cl₂) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of TFA Cleavage Workflow
Caption: Workflow for the acidic cleavage of ODmb ethers using TFA and a scavenger.
Issue 2: Low Yields in Coupling Reactions (e.g., Glycosylation, Peptide Synthesis)
You are experiencing low yields when using an ODmb-protected substrate as a donor or coupling partner.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Reaction Center | The bulky ODmb group is impeding the approach of the coupling partner. |
| Sub-optimal Activation of the Substrate | The activating agent is not efficiently activating the sterically hindered substrate. |
Data Presentation: Comparison of Deprotection Methods for Benzyl-Type Ethers
The following table summarizes typical conditions and expected outcomes for the deprotection of various benzyl-type ethers. Note that for the ODmb group, more forcing conditions are generally required compared to the PMB group.
| Protecting Group | Deprotection Method | Typical Reagents | Typical Conditions | Relative Reactivity | Potential Issues |
| PMB (p-methoxybenzyl) | Oxidative | DDQ | CH₂Cl₂/H₂O, rt, 1-4 h | High | Sensitive to other oxidizable groups. |
| Acidic | TFA | CH₂Cl₂/Scavenger, 0 °C to rt, 30 min - 2 h | High | Requires scavenger to prevent side reactions. | |
| Hydrogenolysis | H₂, Pd/C | MeOH or EtOAc, rt, 1-6 h | Moderate | May reduce other functional groups (alkenes, alkynes). | |
| ODmb (2,6-dimethoxybenzyl) | Oxidative | DDQ | CH₂Cl₂/H₂O, rt, 4-24 h (may require heat or photo-irradiation) | Moderate | Slower reaction rates due to steric hindrance.[7][8][9][10][11] |
| Acidic | TFA | CH₂Cl₂/Scavenger, rt, 2-12 h | Moderate | Longer reaction times needed compared to PMB.[12][13] | |
| Hydrogenolysis | H₂, Pd/C or Raney Ni | MeOH or EtOAc, rt to 50 °C, 6-48 h | Low | Very slow due to steric hindrance; may require higher catalyst loading or pressure.[14][15][16][17] |
Logical Relationship of Steric Hindrance and Deprotection Difficulty
Caption: The relationship between increased steric bulk of the ODmb group and the resulting challenges in deprotection.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. A minimalist approach to stereoselective glycosylation with unprotected donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic transfer hydrogenolysis of aryl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Asp-ODmb Peptide Purification
Welcome to the technical support center for peptide synthesis and purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers working with peptides synthesized using Fmoc-D-Asp(ODmb)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing and purifying peptides containing Aspartic Acid (Asp)?
The most significant challenge is the formation of aspartimide, a cyclic side-product. This reaction is catalyzed by both acids and bases, meaning it can occur during the basic piperidine treatment for Fmoc deprotection and during the final acidic cleavage from the resin.[1][2][3] Aspartimide formation is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] The resulting cyclic intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) peptide, which often co-elutes during HPLC purification and has an identical mass, making detection and removal difficult.[1]
Q2: How does the 3,4-dimethoxybenzyl (ODmb) protecting group on D-Asp help, and what are its limitations?
The ODmb group is an acid-labile side-chain protecting group. While it provides protection during synthesis, certain studies have shown that peptides with Dmab (a similar protecting group) can have a strong tendency to form aspartimide with high efficiency.[4][5] Therefore, while it is a standard protecting group, its use does not eliminate the risk of this critical side reaction, and purification strategies must be designed to identify and separate these related impurities.
Q3: My HPLC analysis of the crude peptide shows a cluster of peaks around my target peptide's retention time. What are they?
After synthesis and cleavage, a crude peptide mixture contains the target peptide along with various impurities.[6] For Asp-containing peptides, this cluster often consists of:
-
Target Peptide: The desired product.
-
α- and β-Aspartyl Peptides: Resulting from the hydrolysis of an aspartimide intermediate. These isomers are notoriously difficult to separate.[1]
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection.[7]
-
Deprotection Adducts: By-products formed from the reaction of scavengers in the cleavage cocktail with the peptide.
Q4: Can I minimize aspartimide formation during the synthesis phase?
Yes, several strategies can reduce aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS):
-
Add HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[1][3]
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid can prevent the cyclization reaction.[1][8]
-
Use Alternative Protecting Groups: For particularly sensitive sequences, using specialized derivatives like Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide-related impurities.
Troubleshooting Purification Issues
This guide addresses common problems encountered during the purification of peptides synthesized with Fmoc-D-Asp-ODmb.
Problem 1: Low Purity of Crude Peptide with Multiple Hard-to-Separate Peaks
-
Observation: Analytical HPLC of the crude product shows the main peak at less than 50% purity, with several closely eluting side-products. Mass spectrometry confirms many of these peaks have the same mass as the target peptide.
-
Probable Cause: Significant aspartimide formation has occurred, leading to a mixture of α- and β-aspartyl peptides.
-
Solutions:
-
Optimize HPLC Separation: Standard C18 columns may not resolve α/β isomers. Experiment with different column chemistries (e.g., phenyl-hexyl) or mobile phase modifiers. Switching from TFA to formic acid or adjusting the pH can alter selectivity and improve separation.[9]
-
Modify Cleavage Protocol: The standard TFA cleavage can promote aspartimide formation. A specialized, colder, and shorter cleavage protocol may reduce the extent of this side reaction.
-
Resynthesize with Mitigation: If purification is intractable, the most effective solution is to resynthesize the peptide using strategies to minimize aspartimide formation from the outset (see Q4 in FAQs).
-
Problem 2: Poor Peak Shape and Resolution During HPLC Purification
-
Observation: The target peptide peak is broad, tailing, or co-elutes with impurities, making fraction collection difficult.
-
Probable Cause: This can be due to peptide aggregation on the column, poor solubility in the mobile phase, or non-optimal gradient conditions. Hydrophobic peptides are particularly prone to aggregation.[1]
-
Solutions:
-
Adjust HPLC Gradient: A shallower gradient (e.g., 0.5% increase in organic solvent per minute) can improve the resolution of closely eluting peaks.[10]
-
Increase Temperature: Performing the purification at a higher temperature (e.g., 40-60°C) can disrupt secondary structures and reduce aggregation, leading to sharper peaks.
-
Add Organic Modifiers: For very hydrophobic peptides, adding a small percentage of isopropanol or n-propanol to the acetonitrile mobile phase can improve solubility and peak shape.
-
Use Chaotropic Agents: In cases of severe aggregation during synthesis, adding chaotropic salts like LiCl to the coupling solvent can disrupt hydrogen bonding.[11]
-
Key Experimental Protocols
Protocol 1: Global Deprotection and Cleavage from Resin
This protocol is a starting point and should be optimized based on the peptide sequence.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under a vacuum for 1-2 hours.
-
Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh immediately before use.[12][13] The choice of scavengers is critical and depends on the peptide sequence.
-
Perform Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.[12]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For sensitive peptides, conduct the cleavage on ice to minimize side reactions.[13]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of ice-cold methyl-tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether 2-3 times, and dry the final crude peptide under a vacuum.
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (v/v) | Primary Use and Considerations |
|---|---|---|
| Standard (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | A good general-purpose cocktail, especially for scavenging trityl groups. Does not prevent the oxidation of Met or Cys residues.[13][14] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail often used as a standard for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[13] |
| Low-Odor (Reagent L) | 88% TFA, 5% Water, 5% Dithiothreitol (DTT), 2% TIS | Prevents oxidation of Met residues and is a lower-odor alternative to cocktails containing EDT or thioanisole.[13] |
Protocol 2: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetic acid in water, or a small amount of DMSO followed by dilution with Mobile Phase A). Filter the solution through a 0.45 µm filter before injection.
-
Column and Solvents:
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient to elute the peptide. A typical starting point is a gradient of 5% to 65% B over 60 minutes. This should be optimized based on analytical runs.
-
Monitor the elution at 214-220 nm.[6]
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions that meet the required purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.[10]
Visualizations
Caption: General workflow for peptide purification from cleavage to the final product.
Caption: The chemical pathway leading to aspartimide formation and subsequent hydrolysis.
Caption: Troubleshooting logic for common peptide purification issues.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. chempep.com [chempep.com]
- 4. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 9. millennialscientific.com [millennialscientific.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
Validation & Comparative
The Ascendancy of ODmb: A Superior Benzyl-Type Protecting Group for Modern Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the plethora of choices for protecting hydroxyl functionalities, benzyl-type protectors have long been a mainstay. However, emerging evidence and comparative studies are highlighting the significant advantages of the 2,6-dimethoxybenzyl (ODmb) group over its more traditional counterparts like benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB). This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary advantage of the ODmb group lies in its heightened reactivity towards oxidative cleavage, allowing for exceptionally mild and selective deprotection conditions. This enhanced lability is attributed to the electron-donating effects of the two methoxy groups positioned ortho to the benzylic carbon, which stabilize the cationic intermediate formed during cleavage.
Comparative Analysis of Deprotection Conditions
The choice of a protecting group is often dictated by the ease and selectivity of its removal in the presence of other functional groups. The ODmb group offers a distinct advantage in this regard, particularly when orthogonal strategies are required.
| Protecting Group | Reagent | Conditions | Time | Yield (%) | Reference |
| ODmb | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | 15 min | 95 | [1] |
| PMB | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | 2 h | 90 | [2] |
| DMB (2,4-) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | 30 min | 92 | [3] |
| Bn | DDQ | No reaction at rt | - | - | [4] |
| ODmb | TFA (10%) | CH₂Cl₂, rt | 30 min | 90 | |
| PMB | TFA (10%) | CH₂Cl₂, rt | > 24 h | Low | [5] |
| DMB (2,4-) | TFA (10%) | CH₂Cl₂, rt | 4 h | 85 | [2] |
| Bn | H₂ (1 atm), Pd/C | EtOH, rt | 2 h | >95 | |
| PMB | H₂ (1 atm), Pd/C | EtOH, rt | 2 h | >95 | [2] |
| ODmb | H₂ (1 atm), Pd/C | EtOH, rt | 2 h | >95 | [6] |
Table 1: Comparison of Deprotection Conditions for Benzyl-Type Ethers. This table summarizes the conditions and outcomes for the cleavage of various benzyl-type protecting groups, highlighting the rapid and efficient deprotection of the ODmb group under mild oxidative and acidic conditions.
As the data indicates, the ODmb group can be cleaved significantly faster than PMB and DMB groups using the mild oxidizing agent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Notably, the standard benzyl group is completely stable under these conditions, establishing a clear path for orthogonal deprotection. Furthermore, the ODmb group exhibits greater acid lability compared to the PMB group, allowing for selective removal with dilute trifluoroacetic acid (TFA). All benzyl-type ethers are readily cleaved by catalytic hydrogenolysis.
Experimental Protocols
To provide practical guidance, detailed experimental procedures for the protection of an alcohol with ODmb and its subsequent deprotection are outlined below.
Protection of a Primary Alcohol with 2,6-Dimethoxybenzyl Bromide
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,6-Dimethoxybenzyl bromide (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an argon atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,6-dimethoxybenzyl bromide in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethoxybenzyl ether.
Deprotection of a 2,6-Dimethoxybenzyl Ether using DDQ
Materials:
-
2,6-Dimethoxybenzyl ether (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,6-dimethoxybenzyl ether in a mixture of CH₂Cl₂ and H₂O (18:1).
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizing the Advantage: Reactivity and Orthogonality
The distinct reactivity of the ODmb group can be visualized to better understand its utility in complex synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
A Researcher's Guide to the Analytical Characterization of Peptides Containing Fmoc-D-Asp-ODmb
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids and the use of specialized protecting groups are common strategies in modern peptide synthesis to enhance biological activity and stability. Fmoc-D-Asp-ODmb is a key building block in this endeavor, offering a D-aspartic acid residue with its β-carboxyl group protected by a 2,4-dimethoxybenzyl (ODmb) ester. This guide provides an objective comparison of the analytical characterization of peptides containing this compound, with a focus on mitigating the primary side reaction of aspartimide formation. Experimental data from various studies are summarized, and detailed analytical protocols are provided to assist researchers in making informed decisions for their synthetic and purification workflows.
The Challenge: Aspartimide Formation
A significant challenge in the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide.[1] This side reaction is particularly prevalent during the basic conditions of Fmoc-deprotection using piperidine.[2][3] Aspartimide formation can lead to a cascade of undesirable byproducts, including α- and β-aspartyl peptides, as well as their corresponding D- and L-epimers, which are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.[4] The sequence of the peptide greatly influences the propensity for this side reaction, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being especially susceptible.[5]
Comparison of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. While the standard tert-butyl (tBu) group offers some protection, several alternatives have been developed to provide enhanced steric hindrance or electronic effects.
| Protecting Group | Structure | Key Features & Performance |
| ODmb (2,4-dimethoxybenzyl) | Benzyl group with two methoxy substituents | The ODmb group is labile under mild acidic conditions, allowing for selective deprotection on-resin.[6] However, some studies have shown that certain benzyl-type protecting groups can still be susceptible to aspartimide formation.[7] |
| OtBu (tert-butyl) | tert-butyl ester | The standard and most commonly used protecting group. It provides a moderate level of protection against aspartimide formation but can be insufficient for particularly sensitive sequences.[2][3] |
| Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) | A highly acid-labile protecting group | Studies have surprisingly shown that the Dmab group can lead to a high propensity for aspartimide formation, in some cases being the main product of the synthesis.[4][7] |
| Mpe (3-methylpent-3-yl) | A bulky alkyl group | Offers increased steric bulk compared to OtBu, leading to a significant reduction in aspartimide formation.[8] |
| Epe (tri-ethyl-methyl) | A bulky alkyl group | Provides even greater steric hindrance than Mpe, resulting in further suppression of aspartimide-related impurities.[1] |
| Bno (β-tri-(ethyl/propyl/butyl)methyl) | A very bulky alkyl group | Demonstrates almost complete reduction of aspartimide formation and suppression of aspartic acid epimerization, even in challenging sequences.[9] |
Backbone Protection: An Alternative Strategy
An alternative or complementary approach to side-chain protection is the use of a backbone-protecting group on the nitrogen of the amino acid preceding the aspartic acid residue. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups have been shown to be effective in preventing aspartimide formation.[5][8] These groups are introduced as dipeptide synthons (e.g., Fmoc-Xaa-(Dmb)Gly-OH) and are cleaved during the final TFA treatment.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
Reversed-phase HPLC (RP-HPLC) is the primary technique for analyzing the purity of synthetic peptides and for separating the target peptide from deletion sequences, incompletely deprotected peptides, and byproducts of side reactions like aspartimide formation.[10][11][12]
Typical Protocol:
-
Column: A C18 stationary phase is most common for peptide separations.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The crude peptide is dissolved in Mobile Phase A or a suitable solvent like DMSO, filtered, and injected onto the column.
Note: The presence of TFA can suppress the signal in mass spectrometry. For LC-MS applications, formic acid (0.1%) is often used as a substitute.[10]
Mass Spectrometry (MS) for Peptide Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for identifying impurities.[14][15] Electrospray ionization (ESI) is a common ionization technique for peptides.
Typical Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable volatile solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system (LC-MS).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the peptide is measured. The resulting spectrum should show a peak or a series of peaks (for multiply charged ions) corresponding to the calculated molecular weight of the target peptide.
-
Tandem MS (MS/MS): To confirm the peptide sequence, the parent ion can be fragmented, and the resulting fragment ions are analyzed. This provides sequence-specific information.
Visualizing Key Processes
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: General workflow for the synthesis and analytical characterization of peptides.
Conclusion
The analytical characterization of peptides containing this compound requires careful consideration of the potential for aspartimide formation. While the ODmb protecting group offers advantages in terms of selective deprotection, researchers must be vigilant in monitoring for this side reaction, especially in susceptible sequences. The use of advanced protecting groups like Mpe, Epe, or Bno, or the application of backbone protection strategies, can significantly mitigate this issue. A robust analytical workflow employing RP-HPLC for purity assessment and mass spectrometry for identity confirmation is essential for ensuring the quality and integrity of the final peptide product. This guide provides a foundation for researchers to develop and implement effective strategies for the synthesis and characterization of these valuable and complex molecules.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asp-ODmb | 155866-25-4 | Benchchem [benchchem.com]
- 7. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
Navigating the Labyrinth of Aspartic Acid Protection in Peptide Synthesis: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for aspartic acid residues is a critical decision that profoundly impacts the purity and yield of the final peptide. This is particularly true when employing Fmoc/tBu chemistry, where the aspartic acid side chain is susceptible to the formation of aspartimide-related impurities. This guide provides a comparative analysis of the mass spectrometry profiles of peptides synthesized with the 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (ODmb) protecting group for D-aspartic acid against other commonly used alternatives, offering insights into the detection and characterization of potential side products.
The use of Fmoc-D-Asp-ODmb in peptide synthesis presents a unique set of challenges, primarily the propensity for aspartimide formation. This side reaction, catalyzed by the basic conditions used for Fmoc deprotection (typically piperidine), leads to a cascade of undesirable products, including the formation of β-aspartyl peptides, α- and β-piperidide adducts, and racemization at the α-carbon of the aspartic acid residue. These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties and, critically, identical mass, making their detection and quantification by mass spectrometry a formidable task.
The Challenge of Isobaric Impurities in Mass Spectrometry
Standard mass spectrometry, which measures the mass-to-charge ratio of ions, is inherently blind to the presence of isobaric species – molecules with the same mass but different structures. Aspartimide formation and the subsequent hydrolysis to α- and β-aspartyl peptides are classic examples of this analytical challenge. While the desired peptide and its isoaspartate-containing counterpart have the same molecular weight, their biological activities can differ significantly.
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for differentiating these subtle structural variations. By inducing fragmentation of the peptide backbone and analyzing the resulting fragment ions, researchers can pinpoint the location of the modified residue.
Comparative Analysis of Aspartic Acid Protecting Groups
To illustrate the impact of the protecting group on peptide purity, we will compare the expected mass spectrometry outcomes for a model peptide synthesized with this compound against those synthesized with more sterically hindered and commonly employed protecting groups such as tert-butyl (OtBu) and 3-methylpent-3-yl (OMpe).
| Protecting Group | Key Features | Expected Purity Profile by MS | Advantages | Disadvantages |
| ODmb | Dde-related, cleaved by hydrazine. | Prone to significant aspartimide formation, leading to a complex mixture of isobaric α- and β-peptides and piperidide adducts. | Orthogonal to standard TFA cleavage. | High propensity for aspartimide formation under standard Fmoc deprotection conditions.[1] |
| OtBu | Standard, acid-labile protection. | Moderate aspartimide formation, particularly in sensitive sequences (e.g., -Asp-Gly-). MS may show minor peaks corresponding to aspartimide (-18 Da) and its hydrolysis products. | Widely used, compatible with standard Fmoc/tBu strategy. | Susceptible to aspartimide formation, especially with repeated piperidine exposure. |
| OMpe | Bulky, acid-labile protection. | Reduced aspartimide formation compared to OtBu. MS spectra are generally cleaner with a higher abundance of the target peptide. | Offers better suppression of aspartimide formation than OtBu. | Higher cost compared to OtBu. |
| OBno | Highly bulky, acid-labile. | Significantly reduced to almost undetectable levels of aspartimide formation, even in challenging sequences. MS spectra show predominantly the desired peptide peak. | Excellent suppression of aspartimide formation. | Higher cost and potentially slower coupling kinetics. |
Experimental Workflows and Mass Spectrometry Protocols
The reliable analysis of peptides containing potentially modified aspartic acid residues requires a meticulous experimental approach.
Peptide Synthesis Workflow
A typical solid-phase peptide synthesis workflow for a model peptide containing a D-aspartic acid residue would involve the following steps:
Mass Spectrometry Analysis Protocol
For the analysis of the synthesized peptides, a combination of MALDI-TOF MS and ESI-MS/MS is recommended.
MALDI-TOF MS Protocol:
-
Matrix Preparation: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) is prepared.
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Spotting: 1 µL of the matrix solution is mixed with 1 µL of the peptide solution on the MALDI target plate and allowed to air dry.
-
Data Acquisition: The mass spectrometer is operated in reflectron positive ion mode to acquire the mass spectrum.
ESI-MS/MS Protocol:
-
Sample Preparation: The peptide is dissolved in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and formic acid.
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) coupled to the ESI source of the mass spectrometer. A gradient of increasing organic solvent is used to elute the peptides.
-
MS1 Scan: The mass spectrometer scans for the precursor ions of the target peptide and potential impurities.
-
MS2 Fragmentation: The precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods (e.g., electron-transfer dissociation - ETD).
-
Data Analysis: The resulting fragment ion spectrum is analyzed to confirm the peptide sequence and identify any modifications.
Interpreting the Mass Spectra: Telltale Signs of Aspartimide Formation
The mass spectrometric analysis of peptides prone to aspartimide formation reveals characteristic signatures.
-
MALDI-TOF MS: In the MALDI-TOF spectrum of a crude peptide synthesized with a protecting group susceptible to aspartimide formation, one may observe a cluster of peaks around the expected molecular weight of the target peptide. These can include:
-
The target peptide.
-
The aspartimide-containing peptide (mass of target peptide - 18 Da, due to the loss of water).
-
Piperidide adducts (mass of target peptide + 84 Da).
-
-
ESI-MS/MS: Tandem mass spectrometry provides more definitive evidence. The fragmentation patterns of α- and β-aspartyl peptides differ. Specifically, the cleavage of the peptide bond C-terminal to the isoaspartic acid residue is often enhanced, leading to a more intense corresponding b- or y-ion.[2][3] Furthermore, specific diagnostic fragment ions can be indicative of the presence of an isoaspartate residue.
Logical Pathway of Aspartimide Formation and Detection
The following diagram illustrates the logical progression from the choice of protecting group to the detection of side products by mass spectrometry.
References
- 1. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Fmoc-D-Asp-ODmb Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids is a critical checkpoint in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of analytical methods to confirm the addition of Fmoc-D-Asp-ODmb, a key building block in the synthesis of complex peptides. We present experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with alternative techniques.
Introduction to this compound
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-(2,4-dimethoxybenzyl) ester, is a derivative of the amino acid aspartic acid. The Fmoc protecting group on the amine and the ODmb ester on the side chain allow for its controlled incorporation into a growing peptide chain. The D-configuration is often utilized to enhance peptide stability against enzymatic degradation.
Primary Method: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, researchers can confirm the presence of the characteristic moieties of this compound.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc-H (aromatic) | 7.80 - 7.30 | Multiplet | Characteristic signals of the fluorenyl group. |
| ODmb-H (aromatic) | 7.20 - 6.40 | Multiplet | Signals from the dimethoxybenzyl ring. |
| NH (amide) | ~7.00 | Doublet | Amide proton, coupling to α-H. |
| ODmb-CH₂ | ~5.10 | Singlet | Methylene protons of the benzyl group. |
| α-H (Asp) | ~4.60 | Multiplet | Alpha-proton of the aspartic acid. |
| Fmoc-CH, CH₂ | 4.40 - 4.20 | Multiplet | Protons of the fluorenylmethoxycarbonyl group. |
| ODmb-OCH₃ | ~3.80 | Singlet | Methoxy protons on the benzyl group. |
| β-CH₂ (Asp) | 3.00 - 2.80 | Multiplet | Beta-protons of the aspartic acid side chain. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Cleave a small amount of the peptide-resin (approximately 5-10 mg) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the peptide under vacuum.
-
Dissolve the dried peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 1-5 mg/mL.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative ratios of protons.
-
Compare the observed chemical shifts and multiplicities with the expected values for this compound.
-
Caption: Chemical Structure of this compound.[1]
Alternative Confirmation Methods
While NMR provides comprehensive structural confirmation, other methods can offer faster, more routine checks for the successful incorporation of amino acids during SPPS.
| Method | Principle | Advantages | Disadvantages |
| Kaiser Test | Colorimetric test for free primary amines.[2][3][4][5] | Fast, simple, and requires minimal sample.[4][6] | Qualitative, can give false negatives with sterically hindered amines.[2] |
| HPLC | Separation based on hydrophobicity. | Quantitative assessment of purity and can detect byproducts.[7][8] | Requires cleavage from the resin, more time-consuming. |
| Mass Spectrometry | Measures the mass-to-charge ratio of the peptide. | Highly sensitive and provides exact molecular weight confirmation.[9] | Requires cleavage from the resin. |
Experimental Protocol: Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin after a coupling step. A negative result (yellow beads) indicates a successful coupling, meaning the amine is no longer free.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a few beads of the resin after the coupling step and wash them with ethanol.
-
Add 2-3 drops of each solution to the beads in a small test tube.
-
Interpretation:
-
Blue/Purple beads: Incomplete coupling (free primary amine present).
-
Yellow/Colorless beads: Successful coupling (no free primary amine).
-
-
Experimental Protocol: HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to assess the purity of the crude peptide after cleavage.
-
Sample Preparation:
-
Cleave a small amount of the peptide-resin as described for NMR analysis.
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
Chromatography Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
The retention time of the main peak corresponding to the full-length peptide should be identified.
-
Integration of the peak areas allows for the quantification of purity. The presence of peaks at earlier retention times may indicate truncated or deletion sequences.
-
Experimental Protocol: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare the crude peptide sample as for HPLC analysis.
-
-
Data Acquisition:
-
Analyze the sample using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the peptide containing the incorporated this compound.
-
Workflow and Method Comparison
The choice of analytical method often depends on the stage of the synthesis and the level of detail required.
Caption: Workflow for confirming this compound incorporation.
Logical Comparison of Methods
Caption: Logical relationship of confirmation methods.
Conclusion
Confirming the successful incorporation of this compound is essential for the synthesis of high-quality peptides. While ¹H NMR spectroscopy provides the most detailed structural verification, a combination of methods is often employed for a comprehensive analysis. The Kaiser test offers a rapid, on-resin check of the coupling reaction's completion. Following cleavage, HPLC is invaluable for assessing the purity of the crude product, and Mass Spectrometry provides definitive confirmation of the correct molecular weight. The selection of the most appropriate analytical technique will depend on the specific requirements of the synthesis, available instrumentation, and the desired level of certainty.
References
- 1. Fmoc-Asp-ODmb | C28H27NO8 | CID 56845635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Aspartimide Formation in Difficult Peptide Sequences: A Comparative Evaluation of Fmoc-D-Asp-ODmb and Other Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the occurrence of "difficult sequences" presents a significant hurdle to obtaining high-purity target peptides. One of the most notorious side reactions encountered during the synthesis of such sequences is aspartimide formation, which can lead to a mixture of hard-to-separate impurities. This guide provides a comparative evaluation of Fmoc-D-Asp-ODmb and other commonly used aspartic acid derivatives in mitigating this problematic side reaction, supported by experimental data and detailed protocols.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid residues during Fmoc-SPPS, particularly during the piperidine-mediated Fmoc deprotection step. This reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible. The resulting succinimide ring can then be opened by piperidine or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, including diastereomers, which are often difficult to separate from the desired product due to their similar masses and chromatographic behavior.
To address this challenge, various strategies have been developed, primarily focusing on the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. This guide focuses on the performance of Fmoc-D-Asp(ODmb)-OH in comparison to other protecting groups like Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp(OMpe)-OH.
Comparative Performance Data
The following table summarizes the quantitative data on the effectiveness of different aspartic acid protecting groups in suppressing aspartimide formation in a model "difficult sequence," the scorpion toxin II peptide variant VKDGYI. In this experiment, the resin-bound peptides were subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles and induce aspartimide formation.
| Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate Content (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High | High | [1] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | [1] |
| Fmoc-Asp(ODmb)-OH | Low | Low | Not directly quantified in the provided search results, but Dmb backbone protection is a known strategy to prevent aspartimide formation.[2] |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | Low | [1][3] |
Note: The ODmb protecting group on the aspartic acid side chain is a specific application of the more general Dmb (2,4-dimethoxybenzyl) backbone protection strategy. The data for Fmoc-Asp(ODmb)-OH is inferred from the known efficacy of Dmb protection in preventing aspartimide formation.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the standard steps for manual or automated solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4][5]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]
3. Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[6]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[7]
-
After complete coupling, wash the resin with DMF (3-5 times).
4. Repetition:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol for Evaluating Aspartimide Formation
This protocol is designed to accelerate and quantify the extent of aspartimide formation for different aspartic acid protecting groups.
1. Synthesis of a Model Peptide:
-
Synthesize a model peptide known to be prone to aspartimide formation (e.g., VKDGYI) on a suitable resin using the general SPPS protocol described above. Incorporate the specific Fmoc-D-Asp derivative to be tested.
2. Extended Piperidine Treatment:
-
After synthesis, subject the resin-bound peptide to an extended treatment with 20% piperidine in DMF for a prolonged period (e.g., 200 minutes) to simulate a large number of deprotection cycles.[1][3]
3. Cleavage and Analysis:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail.
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the percentage of the desired peptide and the aspartimide-related impurities.
-
Further analysis by mass spectrometry (MS) can confirm the identity of the peaks.
Visualizing the Chemistry
Aspartimide Formation Pathway
The following diagram illustrates the chemical pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Base-catalyzed aspartimide formation pathway.
Experimental Workflow for Comparing Protecting Groups
This diagram outlines the workflow for the comparative evaluation of different aspartic acid protecting groups.
Caption: Workflow for comparing Asp protecting groups.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biomatik.com [biomatik.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Successful Peptide Synthesis: Mitigating Aspartimide Formation with D-Aspartic Acid
For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids like D-Aspartic acid (D-Asp) offers a pathway to novel therapeutics with enhanced stability and unique pharmacological profiles. However, the use of Fmoc-protected Aspartic acid is notoriously plagued by a significant side reaction: aspartimide formation. This base-catalyzed intramolecular cyclization leads to a mixture of byproducts, including epimerized α-peptides and β-peptides, which are often difficult to separate from the target peptide, complicating purification and reducing overall yield.[1][2][3]
While the term "Fmoc-D-Asp-ODmb" may arise from confusion with other protecting groups, the 2,4-dimethoxybenzyl (Dmb) group is, in fact, a cornerstone of one of the most effective strategies to combat this problem—not as a side-chain ester (ODmb), but as a backbone protecting group.[4][5] This guide provides a comparative analysis of leading strategies to prevent aspartimide formation when synthesizing D-Asp-containing peptides, with a focus on experimental data and detailed protocols.
We will compare three primary approaches:
-
Standard Side-Chain Protection: Using the common Fmoc-D-Asp(OtBu)-OH as a baseline.
-
Bulky Side-Chain Protection: Employing sterically hindering ester groups like OMpe and OBno to block the cyclization reaction.
-
Backbone Amide Protection: Utilizing dipeptide building blocks with a Dmb group on the nitrogen of the subsequent amino acid, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, which completely eliminates the possibility of aspartimide formation.[4][6]
The Mechanism of Aspartimide Formation
The core of the problem lies in the repeated exposure of the peptide chain to a basic environment, typically 20% piperidine in DMF, during the iterative Nα-Fmoc deprotection steps.[1][7] The backbone amide nitrogen of the amino acid C-terminal to the D-Asp residue acts as a nucleophile, attacking the side-chain β-carboxyl ester. This forms a five-membered succinimide ring (the aspartimide), which can then undergo epimerization and subsequent ring-opening to yield a variety of undesired products.[1] Sequences such as Asp-Gly, Asp-Asn, and Asp-Arg are particularly susceptible.[1][3][8]
Performance Comparison of Protective Strategies
The choice of protective strategy has a profound impact on the purity of the crude peptide. Sterically demanding side-chain groups provide significantly more protection than the standard tert-butyl (OtBu) group, while backbone protection offers a near-complete solution for the most problematic sequences.
| Protective Strategy | Building Block Example | Aspartimide Formation (%) in VKDGYI Model¹ | D-Asp Content (%)² | Key Advantage |
| Standard Side-Chain | Fmoc-D-Asp(OtBu)-OH | 25.4 | 12.1 | Cost-effective, widely available. |
| Bulky Side-Chain | Fmoc-D-Asp(OMpe)-OH | 5.0 | 3.1 | Significant reduction in side reactions. |
| Bulky Side-Chain | Fmoc-D-Asp(OBno)-OH | 0.8 | 0.9 | Superior suppression of aspartimide. |
| Backbone Protection | Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | ~0 | < 1 | Complete prevention of aspartimide formation.[4][6] |
¹ Data represents the percentage of aspartimide-related byproducts after extended treatment (200 min) with 20% piperidine in DMF to simulate ~100 deprotection cycles for the highly susceptible Asp-Gly sequence. ² High D-Asp content indicates epimerization occurring via the aspartimide intermediate.
Experimental Protocols
Success in peptide synthesis relies on meticulous execution. Below are detailed protocols for key experimental steps, comparing the different strategies.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the fundamental steps of solid-phase peptide synthesis.
-
Resin Swelling: Swell the solid support (e.g., Rink Amide resin, 100-200 mesh) in Dichloromethane (DCM), followed by N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU or HCTU (0.95 eq. to AA) and a base such as DIcollidine or DIPEA (2 eq. to AA) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the washed resin and allow to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Return to Step 2 for the next coupling cycle.
-
Final Cleavage: After the final residue is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours.
Protocol 2: Coupling with Different D-Aspartic Acid Derivatives
This section details the modifications to Step 4 of the general protocol depending on the chosen strategy.
-
Strategy A (Standard): Fmoc-D-Asp(OtBu)-OH
-
Follow Protocol 1, Step 4 without modification. This serves as the baseline for comparison.
-
-
Strategy B (Bulky Side-Chain): Fmoc-D-Asp(OBno)-OH
-
Follow Protocol 1, Step 4. Due to the increased steric bulk, coupling times may need to be extended, or a more potent coupling agent like PyBrOP may be considered if coupling proves difficult. Monitor coupling completion with a Kaiser test.
-
-
Strategy C (Backbone Protection): Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH
-
This dipeptide building block is used to incorporate both the D-Asp and the subsequent Gly residue in a single step.[5]
-
Follow Protocol 1, Step 4, using the dipeptide as the "amino acid". This method is highly recommended for sequences containing the D-Asp-Gly motif.[4][9] The Dmb group is cleaved simultaneously with the OtBu group and other side-chain protecting groups during the final TFA cleavage step.[5]
-
Protocol 3: Modified Fmoc Deprotection to Reduce Aspartimide Formation
For sequences with moderate risk of aspartimide formation where standard Fmoc-D-Asp(OtBu)-OH is used, modifying the deprotection conditions can be beneficial.
-
Prepare Modified Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt or a small amount of formic acid.[10][11][12]
-
Execute Deprotection: Substitute the standard deprotection solution in Protocol 1, Step 2 with this modified solution. The acidic additive helps to protonate the backbone amide, reducing its nucleophilicity and thereby suppressing the cyclization side reaction.[11]
Logical Comparison of Protective Strategies
Choosing the right strategy depends on the specific peptide sequence and the acceptable level of impurities.
Conclusion
The successful synthesis of peptides containing D-Aspartic acid is highly achievable with a proactive approach to mitigating aspartimide formation. While standard Fmoc-D-Asp(OtBu)-OH is suitable for low-risk sequences, its performance drops significantly in problematic contexts. For a substantial improvement in purity and yield, the use of bulky side-chain protecting groups like Fmoc-D-Asp(OBno)-OH offers a robust and broadly applicable solution.[13] For the most challenging sequences, particularly D-Asp-Gly, the backbone protection strategy using a pre-formed dipeptide like Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH stands as the definitive method to completely prevent the side reaction, ensuring the highest possible quality of the crude peptide.[4][6] By selecting the appropriate strategy based on the peptide sequence, researchers can streamline synthesis, simplify purification, and accelerate the development of novel peptide-based therapeutics.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. Překonání agregace při syntéze peptidů na pevné fázi [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cost-Effective Aspartic Acid Protection in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the prevalent Fmoc/tBu strategy, the protection of the aspartic acid (Asp) side chain is a critical consideration. The primary challenge lies in preventing the formation of aspartimide, a side reaction that can lead to a cascade of undesirable byproducts, including racemized and beta-peptide impurities.[1][2] These impurities can be difficult to separate from the target peptide, resulting in lower yields and increased purification costs, thereby significantly impacting the overall cost-effectiveness of the synthesis.[2] This guide provides a comparative analysis of different Asp protecting groups, focusing on their cost-effectiveness, with supporting experimental data and protocols to aid researchers in making informed decisions.
The Aspartimide Problem: A Costly Side Reaction
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is particularly problematic during the piperidine-mediated cleavage of the Fmoc protecting group.[2] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being especially susceptible.[1] The resulting aspartimide is prone to epimerization and can be cleaved by piperidine or during final acidolysis to yield a mixture of D- and L-isomers of both the desired alpha-peptide and the undesired beta-peptide. This complex mixture of impurities complicates purification and reduces the overall yield of the target peptide.
A visual representation of the aspartimide formation pathway is provided below:
Comparison of Asp Protecting Groups
The choice of the Asp side-chain protecting group is a key factor in mitigating aspartimide formation. The ideal protecting group should be stable to the conditions of Fmoc-SPPS while being readily removable during the final cleavage step, all while minimizing side reactions. Below is a comparison of commonly used and newer protecting groups.
Cost-Performance Analysis
The cost-effectiveness of a protecting group is a function of its purchase price and its ability to maximize the yield of the desired peptide, thereby reducing synthesis and purification time and costs. The following table provides an approximate cost comparison of several commercially available Fmoc-Asp derivatives and summarizes their performance in preventing aspartimide formation. Prices are based on an aggregation of publicly available data from various suppliers and are subject to change.
| Protecting Group | Fmoc-Asp(OR)-OH Derivative | Approx. Price (USD/g) | Key Advantages | Key Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | $5 - $20 | Low cost, widely used. | Prone to aspartimide formation, especially in problematic sequences. |
| Bulky Esters | Fmoc-Asp(OMpe)-OH | $150 - $370 | Significantly reduces aspartimide formation compared to OtBu. | Higher cost than OtBu. |
| Fmoc-Asp(OBno)-OH | $400 - $500 | Excellent suppression of aspartimide formation, even in Asp-Gly sequences. | High cost. | |
| Novel C-C Bond | Fmoc-Asp(CSY)-OH | > $800 | Complete suppression of aspartimide formation. | Very high cost, requires a separate deprotection step with potentially reactive reagents. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Performance Data in a Model Peptide
The synthesis of the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) is a well-established model for studying aspartimide formation due to the highly susceptible Asp-Gly linkage. The following table summarizes the percentage of aspartimide-related byproducts observed with different Asp protecting groups after prolonged exposure to piperidine, simulating multiple deprotection cycles.
| Protecting Group | Aspartimide-Related Byproducts (%) | Reference |
| Fmoc-Asp(OtBu)-OH | ~44% | |
| Fmoc-Asp(OMpe)-OH | Significantly reduced vs. OtBu | |
| Fmoc-Asp(OBno)-OH | <1% | [3] |
| Fmoc-Asp(CSY)-OH | Not detected | [4] |
Experimental Protocols
To provide a practical basis for comparison, a general experimental protocol for the synthesis of the scorpion toxin II fragment using manual Fmoc-SPPS is outlined below. This protocol can be adapted for the use of different Asp protecting groups.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including the desired Fmoc-Asp(OR)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol for the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence. For the Asp residue, use the desired Fmoc-Asp(OR)-OH derivative.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
For Fmoc-Asp(CSY)-OH: After TFA cleavage and precipitation, the peptide is redissolved and treated with an electrophilic halogenating agent (e.g., N-chlorosuccinimide) in an aqueous buffer to deprotect the CSY group.[4]
-
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Decision-Making Workflow for Asp Protecting Group Selection
The selection of an appropriate Asp protecting group is a balance between the risk of aspartimide formation, the cost of the protected amino acid, and the overall project budget. The following decision tree provides a logical workflow for this selection process.
Conclusion
The cost-effectiveness of an aspartic acid protecting group in peptide synthesis is not solely determined by its price but is intricately linked to its performance in preventing costly side reactions. While the standard Fmoc-Asp(OtBu)-OH is the most economical option, its use can lead to significant downstream costs associated with purification and reduced yields, especially in challenging sequences. For high-risk sequences, investing in more advanced, albeit more expensive, protecting groups like Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or even Fmoc-Asp(CSY)-OH can be more cost-effective in the long run by ensuring a higher purity and yield of the final peptide product. Researchers and drug development professionals should carefully consider the sequence of their target peptide and their budget constraints to select the most appropriate protecting group for their needs.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-D-Asp-ODmb: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-D-Asp-ODmb are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step approach to the safe disposal of this compound, a key building block in peptide synthesis.
Key Chemical Data for Disposal Consideration
To facilitate proper disposal, it is important to understand the chemical characteristics of this compound and the reagents commonly used with it. The following table summarizes this information.
| Chemical Component | CAS Number | Key Properties & Disposal Considerations |
| This compound | 200335-63-3 | Solid, non-hazardous waste. Dispose of in accordance with local, state, and federal regulations. |
| Fmoc group | - | Removed with a mild base, typically a 20% piperidine solution in DMF.[3] The resulting waste is a basic solution containing piperidine and dibenzofulvene. |
| ODmb group | - | Cleaved under mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] The resulting waste is an acidic solution. |
| Piperidine | 110-89-4 | Flammable liquid and toxic. Waste should be collected and disposed of as hazardous chemical waste. |
| Dimethylformamide (DMF) | 68-12-2 | Solvent, reproductive toxicity. Waste should be collected and disposed of as hazardous chemical waste. |
| Trifluoroacetic acid (TFA) | 76-05-1 | Corrosive acid. Waste should be neutralized before disposal or collected as hazardous chemical waste. |
| Dichloromethane (DCM) | 75-09-2 | Volatile organic compound, potential carcinogen. Waste should be collected and disposed of as hazardous chemical waste. |
Experimental Protocols for Waste Generation
The primary waste streams containing this compound or its byproducts are generated during the deprotection steps of solid-phase peptide synthesis (SPPS).
Fmoc Group Removal:
-
The peptide-resin is treated with a solution of 20% piperidine in DMF.
-
The solution is agitated for a specified period (typically 10-20 minutes) to ensure complete removal of the Fmoc group.
-
The basic solution containing piperidine, DMF, and the cleaved Fmoc-dibenzofulvene adduct is drained from the reaction vessel and collected as hazardous waste.
ODmb Group Removal:
-
The peptide-resin is treated with a solution of 1% TFA in DCM.
-
The solution is agitated to facilitate the cleavage of the ODmb protecting group.
-
The acidic solution containing TFA, DCM, and the cleaved ODmb group is drained and collected as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of waste generated from experiments involving this compound.
Caption: A workflow for the safe disposal of waste from this compound experiments.
Important Considerations:
-
Legislation: Waste disposal regulations can vary significantly by country, state, and institution.[4] Always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation: Properly segregate waste streams at the point of generation. Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.
-
Neutralization: When neutralizing acidic or basic aqueous waste, perform the procedure slowly in a well-ventilated area, such as a fume hood, and monitor the pH carefully.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with this compound should be disposed of as solid chemical waste.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound and its associated waste, contributing to a safer laboratory environment and protecting the broader ecosystem.
References
Personal protective equipment for handling Fmoc-D-Asp-ODmb
Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-D-Asp-ODmb was not located. The following guidance is based on the safety data of structurally similar compounds, including Fmoc-Asp(ODmab)-OH and Fmoc-Asp(OtBu)-(Dmb)Gly-OH, and general best practices for handling Fmoc-protected amino acids. It is imperative to consult the supplier-specific SDS upon receipt of the product and to conduct a thorough risk assessment before commencing any work.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. Based on the analysis of similar compounds, which are generally not classified as hazardous substances, the following PPE is recommended as a minimum standard.[1][2]
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from dust particles. |
| Face Protection | Face shield (8-inch minimum).[1] | Recommended when there is a significant risk of dust generation or splashes of solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask.[1] | Recommended when handling the powder outside of a ventilated enclosure or when nuisance levels of dust are expected. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Recommended storage is often at <-15°C.
-
Keep the container tightly closed when not in use.[2]
2. Handling and Weighing:
-
Handle the compound in a well-ventilated area. The use of a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize inhalation of the powder.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
After handling, wash hands thoroughly with soap and water.[1]
3. Use in Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis - SPPS):
-
Fmoc Group Removal: The N-α-Fmoc protecting group is labile to mild basic conditions.[3] A common deprotection solution is 20% piperidine in N,N-dimethylformamide (DMF).[3] Both piperidine and DMF are hazardous and require specific handling precautions as per their respective SDS.
-
ODmb Group Removal: The ODmb (3,4-dimethoxybenzyl) ester protecting the side chain is labile to mild acidic conditions.[3] It can be selectively cleaved using a solution such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] Both TFA and DCM are hazardous and must be handled with appropriate engineering controls and PPE.
-
Orthogonality: The differential lability of the Fmoc (base-labile) and ODmb (acid-labile) groups allows for selective deprotection, a key principle in modern peptide synthesis.[3]
Disposal Plan
Chemical waste must be managed responsibly to ensure environmental safety and regulatory compliance.
1. Solid Waste:
-
Unused Product: Surplus and non-recyclable this compound should be offered to a licensed disposal company.[1] Do not dispose of it in standard laboratory trash.
-
Contaminated Materials: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a designated, sealed waste container for hazardous chemical waste. Dispose of as unused product.[1]
2. Liquid Waste:
-
Solvent Waste: Waste solvents from the synthesis process (e.g., DMF, DCM, TFA, piperidine solutions) must be collected in appropriately labeled, sealed, and chemically compatible waste containers.
-
Segregation: It is best practice to segregate halogenated and non-halogenated solvent waste. Acidic and basic waste streams should also be collected separately.
-
Disposal: All liquid chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not pour chemical waste down the drain.[1][2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
